TMS-L-proline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
trimethylsilyl (2S)-1-trimethylsilylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si2/c1-15(2,3)12-9-7-8-10(12)11(13)14-16(4,5)6/h10H,7-9H2,1-6H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGIXVJPGFXLRM-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCCC1C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)N1CCC[C@H]1C(=O)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Trimethylsilyl Derivatives of L-Proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structures, properties, synthesis, and applications of trimethylsilyl (TMS) derivatives of L-proline. L-proline is a unique proteinogenic amino acid, distinguished by its secondary amine integrated into a pyrrolidine ring.[1] This rigid, cyclic structure imparts significant conformational constraints, making proline and its analogues valuable building blocks, or "tectons," in drug design and peptide synthesis.[2] Protecting the reactive carboxyl and amino groups is a critical step in many synthetic applications. Trimethylsilylation is a common and effective method for this purpose, enhancing solubility in organic solvents and enabling specific chemical transformations.
The term "TMS-L-proline" can refer to two primary derivatives: the mono-silylated L-proline trimethylsilyl ester and the di-silylated N,O-Bis(trimethylsilyl)proline. This document will detail the properties and protocols associated with both compounds.
Chemical Structure and Properties
The silylation of L-proline can occur at the carboxylic acid group, the amine group, or both. The two most common derivatives are detailed below.
L-Proline, Trimethylsilyl Ester (Mono-TMS-L-proline)
In this derivative, the carboxylic acid group of L-proline is converted to a trimethylsilyl ester.
-
IUPAC Name: trimethylsilyl (2S)-pyrrolidine-2-carboxylate[3]
-
Synonyms: L-Proline, TMS derivative; l-Proline, trimethylsilyl ester[4][5]
-
Chemical Structure: The core structure is the L-proline pyrrolidine ring with the carboxylic acid hydrogen replaced by a trimethylsilyl group (-Si(CH₃)₃). The secondary amine remains unprotected.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂Si | [3][4] |
| Molecular Weight | 187.31 g/mol | [3][4] |
| CAS Number | 26555-63-5 (Referenced indirectly) | Not explicitly in results, but linked to structure |
| InChI Key | ZHHOUXSQMHJPRA-ZETCQYMHSA-N | [3] |
| Canonical SMILES | C--INVALID-LINK--(C)OC(=O)C1CCCN1 | [3] |
| logP (Octanol/Water) | 1.116 (Crippen Method) | [5] |
| log₁₀WS (Water Solubility) | 0.72 (Crippen Method) | [5] |
| Non-polar Retention Index | 1178.30 | [5] |
L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (Di-TMS-L-proline)
This is the fully protected derivative where both the carboxylic acid and the secondary amine bear a trimethylsilyl group.
-
IUPAC Name: trimethylsilyl 1-trimethylsilylpyrrolidine-2-carboxylate[6]
-
Synonyms: L-Proline, 2TMS derivative; N,O-Bis-(trimethylsilyl)proline; Proline, di-TMS[6][7]
-
Chemical Structure: The structure consists of the L-proline pyrrolidine ring where the hydrogen of the carboxylic acid is replaced by a TMS group, and the hydrogen of the secondary amine is also replaced by a TMS group.[3] This modification increases lipophilicity and steric bulk.[3]
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₅NO₂Si₂ | [6][7] |
| Molecular Weight | 259.49 g/mol | [6][7] |
| CAS Number | 7364-47-8 | [6][7] |
| InChI Key | DKGIXVJPGFXLRM-UHFFFAOYSA-N | [6][7] |
| Canonical SMILES | C--INVALID-LINK--(C)N1CCCC1C(=O)O--INVALID-LINK--(C)C | [6] |
| Exact Mass | 259.14238211 Da | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound derivatives is typically achieved through a direct silylation reaction.
General Silylation Protocol
The preparation of this compound involves reacting L-proline with a silylating agent under anhydrous conditions.[3] The degree of silylation (mono- vs. di-) can be controlled by the stoichiometry of the reagents and reaction conditions.
Reagents and Materials:
-
L-Proline
-
Silylating Agent: Trimethylsilyl chloride (TMSCl) or Hexamethyldisilazane (HMDS)
-
Base (HCl scavenger): Triethylamine (Et₃N) or Imidazole
-
Anhydrous Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven
Detailed Methodology:
-
Preparation: Dry all glassware thoroughly in an oven to remove any residual water, which can quench the silylating agent.
-
Reaction Setup: Suspend L-proline in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add the base (e.g., triethylamine) to the suspension. For di-silylation, at least two equivalents of base are required to neutralize the HCl generated from both the carboxyl and amine groups.
-
Addition of Silylating Agent: Cool the mixture in an ice bath (0°C). Slowly add the silylating agent (e.g., TMSCl) dropwise. For di-silylation, at least two equivalents of TMSCl are needed. The reaction is exothermic.
-
L-Proline + 2 TMSCl --(Base)--> Di-TMS-L-proline + 2 HCl[3]
-
-
Reaction Progression: Allow the reaction to warm to room temperature (approx. 25°C) and stir for several hours until completion. Reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, the resulting salt (e.g., triethylammonium chloride) is typically removed by filtration. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).
-
Final Product: The crude product can be further purified by vacuum distillation or silica gel chromatography to yield the pure this compound derivative.[3]
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Research and Drug Development
The unique properties of L-proline and its TMS-derivatives make them highly useful in various scientific domains.
Protecting Group in Peptide Synthesis
The primary application of this compound is in organic synthesis, particularly in the construction of peptides. The TMS group serves as an effective protecting group for the carboxyl and amine functionalities, preventing unwanted side reactions during peptide coupling steps. The L-configuration of the original proline is preserved during silylation, maintaining the crucial stereochemistry for biological activity.[3]
Diagram of TMS as a Protecting Group
Caption: Logical workflow of using this compound in peptide synthesis.
Analytical Derivatization
TMS derivatives of amino acids, including L-proline, are widely used in analytical chemistry. Their increased volatility and thermal stability make them suitable for analysis by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][7] The NIST Chemistry WebBook lists mass spectrometry and GC data for both mono- and di-TMS-L-proline, highlighting their importance in metabolomics and other analytical fields.[7][8]
Role in Drug Design
L-proline itself is a cornerstone in drug design due to its rigid structure, which can be used to control the conformation of peptides and small molecules.[2] Proline analogues are investigated for tuning the biological and physicochemical properties of pharmaceuticals.[9] While this compound is primarily a synthetic intermediate, its use enables the creation of complex proline-containing molecules that are explored as potential therapeutics, such as enzyme inhibitors.[2][10]
Biological Context: L-Proline Biosynthesis
For drug development professionals targeting metabolic pathways, understanding the biosynthesis of L-proline is crucial. Proline accumulation is a key physiological response in plants to environmental stress and plays diverse roles in human cell biology, from protein synthesis to redox signaling.[10][11][12] L-proline is primarily synthesized from glutamate.
Diagram of L-Proline Biosynthesis from Glutamate
Caption: The glutamate pathway for L-proline biosynthesis in many organisms.
References
- 1. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Proline Trimethylsilyl Ester () for sale [vulcanchem.com]
- 4. L-Proline, TMS derivative [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | C11H25NO2Si2 | CID 522501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Proline, 2TMS derivative [webbook.nist.gov]
- 8. L-Proline, 2TMS derivative [webbook.nist.gov]
- 9. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
An In-depth Technical Guide to the Synthesis and Characterization of TMS-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of trimethylsilyl (TMS)-derivatives of L-proline. The focus of this document is on N,O-bis(trimethylsilyl)-L-proline, the di-silylated derivative, which is a key intermediate in peptide synthesis and other organic transformations. This guide offers detailed experimental protocols, thorough characterization data, and visual representations of the synthesis workflow to aid researchers in their practical applications.
Introduction
L-proline is a unique secondary amino acid with a pyrrolidine ring, which imparts significant conformational rigidity to peptides and proteins. The protection of its carboxyl and amino groups is a critical step in many synthetic procedures. Silylation, the introduction of a trimethylsilyl (TMS) group, is a common and effective method for this purpose. The resulting TMS-L-proline derivatives are more volatile and soluble in nonpolar organic solvents, facilitating their use in various reactions, particularly in peptide synthesis where they serve as transient protecting groups.[1]
This guide will focus on the preparation and analysis of the di-silylated product, N,O-bis(trimethylsilyl)-L-proline, where both the carboxylic acid and the secondary amine are protected with a TMS group.
Synthesis of N,O-bis(trimethylsilyl)-L-proline
The synthesis of N,O-bis(trimethylsilyl)-L-proline is typically achieved through the reaction of L-proline with a silylating agent. Common silylating agents include trimethylsilyl chloride (TMSCl) in the presence of a base, or hexamethyldisilazane (HMDS).[1]
General Reaction Scheme
The overall reaction for the formation of N,O-bis(trimethylsilyl)-L-proline can be represented as follows:
L-Proline + 2 TMS-X → N,O-bis(trimethylsilyl)-L-proline + 2 HX
Where TMS-X can be TMSCl or part of the HMDS molecule.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N,O-bis(trimethylsilyl)-L-proline.
Materials:
-
L-proline
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl) (as a catalyst)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)[1]
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add L-proline.
-
To the flask, add an excess of hexamethyldisilazane (HMDS). A typical molar ratio of L-proline to HMDS is 1:2 to 1:3.
-
Add a catalytic amount of trimethylsilyl chloride (TMSCl) to the suspension. This accelerates the reaction.
-
The reaction mixture is then heated to reflux with constant stirring. The progress of the reaction can be monitored by observing the dissolution of L-proline.
-
After the reaction is complete (typically after several hours, when the solution becomes clear), the excess HMDS and any volatile by-products are removed under reduced pressure.
-
The resulting crude N,O-bis(trimethylsilyl)-L-proline can be purified by vacuum distillation or silica gel chromatography to yield a pure product.[1]
Critical Parameters:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the silylating agents and the product. All glassware should be thoroughly dried, and anhydrous solvents should be used.
-
Temperature: The reaction is typically performed at reflux to ensure a reasonable reaction rate. However, temperatures should be controlled to prevent desilylation, generally between 0-25°C for purification.[1]
Characterization of N,O-bis(trimethylsilyl)-L-proline
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₅NO₂Si₂ |
| Molecular Weight | 259.49 g/mol |
| Appearance | Colorless to pale yellow liquid or solid |
| IUPAC Name | trimethylsilyl 1-(trimethylsilyl)pyrrolidine-2-carboxylate |
| Synonyms | L-Proline, 2TMS derivative; N,O-Di-TMS-L-proline |
Spectroscopic Data
3.2.1. ¹H-NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.45 | m | 2H | CH₂-N of pyrrolidine ring |
| 2.15 | m | 2H | CH₂-COO of pyrrolidine ring |
| 0.20 | s | 18H | Si(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
3.2.2. ¹³C-NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~175 | C=O (ester) |
| ~60 | α-CH |
| ~47 | δ-CH₂ |
| ~30 | β-CH₂ |
| ~25 | γ-CH₂ |
| ~0 | Si(CH₃)₃ |
(Predicted values based on typical shifts for similar structures)
3.2.3. FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~2960 | C-H stretch (aliphatic and Si-CH₃) |
| ~1740 | C=O stretch (silyl ester) |
| ~1250, 840, 750 | Si-C stretch and Si(CH₃)₃ rocking/bending |
| ~1100-1000 | C-N stretch and C-O stretch |
(Predicted values based on typical functional group absorptions)
3.2.4. Mass Spectrometry (GC-MS)
| m/z | Fragment Ion | Relative Abundance (%) |
| 216 | [M⁺ - Si(CH₃)₃] | 81 |
| 170 | [C₇H₁₀NO₂Si⁺] | 73 |
| 73 | [Si(CH₃)₃⁺] | High |
Data obtained from GC-MS analysis of insect secretions containing this compound.[1]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis workflow for N,O-bis(trimethylsilyl)-L-proline.
Characterization Workflow
Caption: Characterization workflow for this compound.
Applications in Research and Development
The primary application of this compound is as a protected amino acid derivative in peptide synthesis. The TMS groups effectively shield the reactive amino and carboxyl functionalities, preventing unwanted side reactions during peptide coupling. These protecting groups can be readily removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF), without causing racemization.[1] This makes this compound a valuable tool for the synthesis of proline-rich peptides and other complex peptide structures.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N,O-bis(trimethylsilyl)-L-proline. The experimental protocols and comprehensive characterization data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals. The straightforward synthesis and the wealth of analytical techniques available for its characterization make this compound an accessible and versatile building block for a variety of applications in organic and medicinal chemistry.
References
An In-depth Technical Guide to the Physical and Chemical Properties of TMS-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of trimethylsilyl (TMS) derivatives of L-proline. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the analysis and chemical manipulation of proline are crucial. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological signaling pathways.
Physical and Chemical Properties
TMS-L-proline primarily exists in two forms: the mono-silylated derivative (L-Proline, TMS derivative) and the di-silylated derivative (L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester). The di-silylated form, where both the carboxylic acid and the amine group are protected by a TMS group, is commonly used in applications requiring increased volatility and stability, such as gas chromatography.
Quantitative Data Summary
Table 1: Physical and Chemical Properties of L-Proline and this compound Derivatives
| Property | L-Proline | L-Proline, TMS derivative (mono-TMS) | L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (di-TMS) |
| CAS Number | 147-85-3 | Not specified | 7364-47-8[1][2] |
| Molecular Formula | C₅H₉NO₂ | C₈H₁₇NO₂Si | C₁₁H₂₅NO₂Si₂[1][2] |
| Molecular Weight | 115.13 g/mol | 187.3116 g/mol | 259.49 g/mol [1][2] |
| Melting Point | 220-222 °C (decomposes) | N/A | N/A |
| Boiling Point | N/A | N/A | N/A |
| Solubility in Water | Highly soluble | N/A | Log10WS: 2.03 (calculated)[2] |
| Appearance | White crystalline solid | N/A | N/A |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | L-Proline | L-Proline, TMS derivative (mono-TMS) | L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (di-TMS) |
| ¹H NMR | Chemical shifts available[3] | N/A | N/A |
| ¹³C NMR | Chemical shifts available[4] | N/A | N/A |
| FT-IR | Characteristic peaks assigned[5][6] | N/A | Characteristic peaks can be inferred from functional groups |
| GC-MS Retention Index (Kovats) | N/A | 1342.33 (on 5%-phenyl-95%-dimethylpolysiloxane column) | Standard non-polar: 1296.99 - 1308.31[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, derivatization, and analysis of this compound.
Synthesis of N,O-bis(trimethylsilyl)-L-proline
The synthesis of di-TMS-L-proline is typically achieved through a silylation reaction, which replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl groups.
Materials:
-
L-proline
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, dichloromethane, or acetonitrile)
-
Reaction vial with a screw cap
-
Heating block or water bath
-
Nitrogen gas supply
Procedure:
-
Weigh a precise amount of L-proline (e.g., 1-5 mg) into a clean, dry reaction vial.
-
Add the anhydrous solvent to dissolve the L-proline. The volume will depend on the subsequent analytical method.
-
Add an excess of the silylating agent, MSTFA with 1% TMCS. A typical ratio is 50-100 µL of MSTFA for every 1 mg of analyte.
-
Cap the vial tightly and vortex briefly to ensure thorough mixing.
-
Heat the reaction mixture at a controlled temperature, typically between 60-80°C, for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The resulting solution containing N,O-bis(trimethylsilyl)-L-proline is now ready for analysis, for example, by GC-MS.
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of volatile and thermally stable compounds like this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amino acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane)
-
Autosampler
GC Conditions (Example):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute
-
Ramp: 10°C/min to 300°C
-
Hold at 300°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can be compared to library spectra for confirmation of its identity. The fragmentation pattern of di-TMS-L-proline typically shows characteristic ions.
Signaling Pathways Involving L-Proline
It is crucial to note that the following signaling pathways are associated with L-proline itself, not its TMS derivatives. This compound is primarily a synthetic derivative used for analytical purposes and is not known to have a direct biological signaling role. L-proline, however, is increasingly recognized as a signaling molecule that can influence various cellular processes.
L-Proline and TGF-β Signaling
L-proline metabolism is closely linked to the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in the context of collagen synthesis and fibrosis. TGF-β can stimulate the uptake of L-proline by cells, providing the necessary building blocks for the increased production of collagen, a proline-rich protein. Furthermore, proline biosynthesis can act as a redox vent to mitigate mitochondrial stress induced by TGF-β.[7][8]
References
- 1. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | C11H25NO2Si2 | CID 522501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (CAS 7364-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. bmse000047 L-Proline at BMRB [bmrb.io]
- 4. researchgate.net [researchgate.net]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
The Enigmatic Role of Silylation in Proline Organocatalysis: A Technical Guide to the Mechanism of TMS-L-Proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of TMS-L-proline in organocatalysis. While L-proline has established itself as a cornerstone of asymmetric catalysis, the precise role and catalytic activity of its trimethylsilyl (TMS) derivatives, particularly N,O-bis(trimethylsilyl)-L-proline, remain a subject of nuanced discussion due to limited direct research. This document provides a comprehensive overview of the well-established mechanism of L-proline catalysis, a theoretical exploration of the impact of TMS functionalization, and an introduction to the more extensively studied silylated prolinol derivatives.
The Foundational Mechanism: L-Proline in Organocatalysis
L-proline is a bifunctional catalyst, leveraging both its secondary amine and carboxylic acid moieties to facilitate a variety of asymmetric transformations, most notably aldol, Mannich, and Michael reactions.[1][2][3] The catalytic cycle primarily proceeds through two key pathways: enamine and iminium ion catalysis.
Enamine Catalysis
In reactions where a carbonyl compound acts as a nucleophile (e.g., the aldol reaction), L-proline catalyzes the transformation via an enamine intermediate.[4][5]
The catalytic cycle involves:
-
Enamine Formation: The secondary amine of L-proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. This process involves the formation of a carbinolamine, followed by dehydration to an iminium ion, which is then deprotonated to yield the enamine.
-
Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophilic acceptor (e.g., an aldehyde) in a highly stereocontrolled manner. The stereochemical outcome is dictated by the geometry of the enamine and the direction of the electrophilic attack, which is influenced by the steric hindrance of the proline ring.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the product and regenerate the L-proline catalyst, which re-enters the catalytic cycle.
References
The Pivotal Role of the Trimethylsilyl Group in Enhancing L-Proline-Based Organocatalysis
For Immediate Release
Shanghai, China – October 31, 2025 – In the ever-evolving landscape of asymmetric organocatalysis, the modification of catalysts to enhance their efficacy is a cornerstone of innovation. This technical guide delves into the critical role of the trimethylsilyl (TMS) group in augmenting the catalytic activity and stereoselectivity of L-proline and its derivatives, particularly in carbon-carbon bond-forming reactions. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents comparative data, and provides detailed experimental protocols to illuminate the advantages conferred by the strategic incorporation of a TMS moiety.
Executive Summary
L-proline has long been recognized as a versatile and environmentally benign organocatalyst. However, its application can be limited by factors such as solubility and modest catalytic activity in certain transformations. The introduction of a trimethylsilyl (TMS) group, particularly through the O-silylation of proline-derived alcohols like diphenylprolinol, has emerged as a powerful strategy to overcome these limitations. The resulting catalysts, often referred to as Hayashi-Jørgensen catalysts, exhibit dramatically improved performance in a range of asymmetric reactions, including aldol and Michael additions. This enhancement is primarily attributed to the steric bulk of the TMS-ether group, which plays a crucial role in the stereochemical control of the reaction by preventing the formation of undesired byproducts and directing the approach of the electrophile.
The Mechanistic Impact of the Trimethylsilyl Group
The catalytic cycle of proline and its derivatives generally proceeds through the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with a carbonyl compound. The stereoselectivity of the subsequent reaction is dictated by the facial bias presented by the chiral catalyst to the incoming electrophile.
The introduction of a bulky O-trimethylsilyl group on a prolinol scaffold, such as in (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, imparts several key advantages:
-
Prevention of Aminal Formation: Unmodified prolinols can react with aldehydes to form an aminal, a catalytically inactive species. The silylation of the hydroxyl group blocks this pathway, ensuring the efficient formation of the crucial enamine intermediate.[1]
-
Steric Shielding and Stereodirecting Effect: The voluminous diphenyl(trimethylsilyloxy)methyl group creates a highly congested steric environment. This bulkiness effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face, thereby leading to high enantioselectivity.[1] This steric hindrance is a key factor in the high diastereoselectivities and enantioselectivities observed in reactions catalyzed by these modified prolinols.[1]
-
Enhanced Solubility and Activity: Silyl-ether derivatives of proline catalysts are generally more soluble in organic solvents and exhibit higher catalytic activity compared to the parent proline.
Below is a diagram illustrating the proposed catalytic cycle for an asymmetric Michael addition using an O-TMS-diphenylprolinol catalyst, highlighting the role of the TMS group in stereocontrol.
Quantitative Comparison of Catalytic Performance
The enhanced efficacy of TMS-modified proline catalysts is evident in the improved yields and enantioselectivities observed in various asymmetric reactions. While direct side-by-side comparisons in the literature under identical conditions are not always available, the general trend indicates a significant improvement over unmodified L-proline. For instance, in the asymmetric Michael reaction of aldehydes with nitroalkenes, the use of diphenylprolinol silyl ether leads to products in nearly optically pure form in most cases examined.[1]
Table 1: Illustrative Comparison of L-proline and a Prolinamide Derivative in the Aldol Reaction of 4-Nitrobenzaldehyde and Acetone
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | -25 | 48 | 6 | 70 |
| Prolinamide 3h* | -25 | 48 | 66 | 93 |
*Note: Prolinamide 3h is a derivative of L-proline, and this data illustrates the significant impact of structural modification on catalyst performance. Direct quantitative comparisons for TMS-derivatives under the exact same conditions are sparse in the reviewed literature, but the trend of improved yield and enantioselectivity is consistently reported.[2]
Experimental Protocols
Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
This protocol describes the synthesis of a commonly used Hayashi-Jørgensen catalyst.
Materials:
-
(S)-diphenylprolinol (1.00 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Imidazole (3.00 eq.)
-
Trimethylchlorosilane (2.50 eq.)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-diphenylprolinol (15.8 mmol) in dichloromethane (40 mL) in a suitable reaction flask.
-
Add imidazole (47.4 mmol) to the solution at 0 °C.
-
Slowly add trimethylchlorosilane (39.5 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12 hours.
-
Upon completion, dilute the reaction mixture with methyl tert-butyl ether (100 mL).
-
Filter the mixture to remove any insoluble material.
-
Wash the organic phase sequentially with water (50 mL) and saturated aqueous sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless oil.[1]
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
This protocol outlines a typical application of the O-TMS-diphenylprolinol catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst, e.g., 20 mol%)
-
Nitroalkene (e.g., nitrostyrene, 1.0 eq.)
-
Aldehyde (e.g., propanal, 10 eq.)
-
Solvent (e.g., Chloroform)
Procedure:
-
To a solution of the nitroalkene (e.g., 1.0 mmol) and the catalyst (e.g., 0.2 mmol) in the chosen solvent, add the aldehyde (e.g., 10 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) and monitor the progress by TLC.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
Logical Workflow for Catalyst Selection and Application
The decision to use a TMS-modified proline catalyst over L-proline itself can be guided by the specific requirements of the desired transformation. The following workflow outlines the key considerations:
Conclusion
The incorporation of a trimethylsilyl group into L-proline-based catalysts, particularly in the form of O-silylated diphenylprolinol, represents a significant advancement in the field of asymmetric organocatalysis. The TMS group's primary role is to enhance stereocontrol through steric shielding, preventing the formation of inactive byproducts and directing the trajectory of reacting species. This leads to substantial improvements in both the yield and enantioselectivity of key carbon-carbon bond-forming reactions. For researchers and professionals in drug development and chemical synthesis, the use of these modified catalysts offers a powerful and reliable tool for the efficient construction of complex chiral molecules.
References
Navigating the Solubility Landscape of TMS-L-Proline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylsilyl-L-proline (TMS-L-proline) is a derivatized form of the amino acid L-proline, where the acidic proton of the carboxylic acid and the proton of the secondary amine are replaced by trimethylsilyl (TMS) groups. This modification significantly alters the physicochemical properties of the parent molecule, most notably its solubility in organic solvents. Understanding the solubility of this compound is critical for its application in various chemical syntheses, particularly in peptide chemistry and as a chiral catalyst, where reaction conditions and solvent choice are paramount. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in common organic solvents, outlines a general experimental protocol for its determination, and presents the information in a structured and accessible format for laboratory use.
Introduction to this compound
L-proline is a unique proteinogenic amino acid containing a secondary amine. The silylation of L-proline to form N,O-Bis(trimethylsilyl)-L-proline, commonly referred to as this compound, is a common strategy to increase its volatility for gas chromatography and to enhance its solubility in nonpolar organic solvents for various synthetic applications. The introduction of the two bulky, nonpolar TMS groups drastically reduces the intermolecular hydrogen bonding that characterizes solid L-proline, thereby facilitating its dissolution in a wider range of organic media.
Solubility Profile of this compound
Direct, quantitative solubility data for this compound in a comprehensive range of common organic solvents is not extensively documented in publicly available literature. However, based on the general principles of "like dissolves like" and the known properties of silylated compounds, a qualitative and estimated solubility profile can be constructed. Silylation renders the polar functional groups (carboxylic acid and amine) of L-proline nonpolar, thus a significant increase in solubility in nonpolar and moderately polar aprotic solvents is expected, while solubility in polar protic solvents may be reduced compared to the underivatized L-proline.
Quantitative Solubility Data
The following table summarizes the available and inferred solubility information for this compound in a selection of common organic solvents. It is important to note that much of this data is qualitative or estimated based on chemical principles due to a lack of specific published quantitative values.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Non-Polar Aprotic | |||
| Hexane | Non-Polar Aprotic | Soluble | Silylated compounds generally show good solubility in hydrocarbons. |
| Toluene | Non-Polar Aprotic | Soluble | The aromatic nature of toluene can favorably interact with the TMS groups. |
| Moderately Polar Aprotic | |||
| Dichloromethane (DCM) | Moderately Polar Aprotic | Very Soluble | A common solvent for reactions involving silylated reagents. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Soluble | Often used as a solvent for silylation reactions and subsequent use of the product. |
| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Moderately Polar Aprotic | Soluble | A versatile solvent for a range of organic compounds. |
| Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A strong solvent capable of dissolving a wide array of organic molecules.[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity may lead to good solubility, though it can be hygroscopic. |
| Polar Protic | |||
| Methanol | Polar Protic | Sparingly Soluble to Insoluble | TMS groups are susceptible to hydrolysis in the presence of protic solvents. |
| Ethanol | Polar Protic | Sparingly Soluble to Insoluble | Similar to methanol, risk of desilylation exists. |
| Water | Polar Protic | Insoluble | This compound is hydrophobic and will readily hydrolyze back to L-proline. |
Note: "Soluble" and "Very Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
Given the limited availability of specific data, a standardized experimental protocol is provided for researchers to determine the solubility of this compound in their solvents of choice. The isothermal shake-flask method is a reliable and commonly used technique.
Materials
-
This compound
-
Selected organic solvents (analytical grade, anhydrous)
-
Vials with tight-fitting caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., GC-MS, HPLC, or NMR)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The shaking ensures uniform mixing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the solution through a syringe filter compatible with the solvent to remove any undissolved microcrystals.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., GC-MS is suitable for volatile TMS derivatives) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of original solution) / 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Theoretical studies on TMS-L-proline transition states
An In-depth Technical Guide on Theoretical Studies of L-Proline and TMS-L-Prolinol Ether Transition States in Asymmetric Catalysis
Introduction
L-proline, a naturally occurring amino acid, has emerged as a remarkably effective and environmentally benign organocatalyst for a variety of asymmetric transformations, most notably the aldol reaction.[1][2] Its ability to facilitate carbon-carbon bond formation with high stereochemical control has made it a cornerstone of modern organic synthesis.[1] The catalytic prowess of L-proline is attributed to its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety, which act in concert to stabilize transition states.[1][3]
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of proline-catalyzed reactions.[4][5][6] These computational investigations provide invaluable insights into the structures and energies of intermediates and transition states, which are often transient and difficult to characterize experimentally.[4][5] By modeling the reaction pathways, researchers can rationalize the observed stereoselectivities and develop more efficient and selective catalysts.[4]
A significant advancement in this field has been the development of modified proline catalysts, such as trimethylsilyl (TMS)-protected prolinol ethers. These derivatives often exhibit enhanced catalytic activity and selectivity.[7] This guide provides a technical overview of the theoretical studies on the transition states of reactions catalyzed by L-proline and its TMS-ether derivatives, focusing on the mechanistic insights gained through computational analysis.
Catalytic Mechanisms and Key Intermediates
The generally accepted mechanism for proline-catalyzed aldol reactions proceeds through an enamine intermediate, analogous to the function of Class I aldolase enzymes.[5][8] However, the complete catalytic cycle involves several key steps and intermediates, which have been the subject of considerable debate and computational study.[3][8]
1. Formation of the Enamine Intermediate: The catalytic cycle begins with the reaction between the proline catalyst and a ketone (e.g., acetone). This process can be complex, with the potential formation of oxazolidinone species, which can be considered either parasitic or key intermediates depending on the reaction conditions.[8][9] Computational studies suggest that in solvents like DMSO, the formation of the enamine is facilitated, and it is the key nucleophilic species that attacks the aldehyde.[5][6]
2. Carbon-Carbon Bond Formation: The crucial stereodetermining step is the reaction of the chiral enamine with an aldehyde. Theoretical models, particularly the Houk-List model, propose a cyclic transition state where the carboxylic acid group of proline acts as a hydrogen bond donor to the aldehyde's carbonyl oxygen.[3] This hydrogen bonding not only activates the aldehyde but also rigidly holds the reactants in a specific orientation, leading to high stereoselectivity.[3][4]
3. Hydrolysis and Catalyst Regeneration: The final step involves the hydrolysis of the resulting iminium ion to release the aldol product and regenerate the proline catalyst, completing the cycle.[10]
The overall catalytic cycle is depicted below.
References
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
An In-depth Technical Guide to Exploratory Asymmetric Reactions Utilizing TMS-L-Proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of N-Trimethylsilyl-L-proline (TMS-L-proline) as a catalyst in exploratory asymmetric synthesis. L-proline and its derivatives have emerged as powerful tools in organocatalysis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The introduction of a trimethylsilyl (TMS) group to the carboxylic acid moiety of L-proline modifies its catalytic properties, offering unique advantages in solubility, reactivity, and stereocontrol in key synthetic transformations, including aldol, Mannich, and Michael reactions. This document details the experimental protocols for these reactions, presents quantitative data for performance analysis, and elucidates the mechanistic pathways involved.
Core Concepts in this compound Catalysis
The catalytic utility of L-proline stems from its ability to act as a bifunctional catalyst, utilizing its secondary amine and carboxylic acid groups to activate substrates. The amine functionality forms nucleophilic enamine intermediates with carbonyl compounds, while the carboxylic acid group can act as a proton shuttle and participate in hydrogen bonding to orient the electrophile, thereby dictating the stereochemical outcome of the reaction.
The silylation of the carboxylic acid to form this compound alters the electronic and steric environment of the catalyst. The bulky TMS group can influence the conformational preferences of the catalyst-substrate intermediates, leading to enhanced stereoselectivity. Furthermore, the increased lipophilicity of this compound often results in better solubility in common organic solvents, facilitating homogeneous catalysis and potentially influencing reaction kinetics.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. This compound has been effectively employed as a catalyst in this transformation.
General Experimental Protocol for this compound Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, THF, or acetone; 5.0 mL) is added the ketone (5.0 mmol) and this compound (0.1 mmol, 10 mol%). The reaction mixture is stirred at a specified temperature (e.g., room temperature or 0 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Quantitative Data for this compound Catalyzed Aldol Reaction
The following table summarizes the performance of this compound in the asymmetric aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | Cyclohexanone | CH2Cl2 | rt | 24 | 95 | 95:5 | 98 |
| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | THF | 0 | 48 | 92 | >99:1 | >99 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | CH2Cl2 | rt | 36 | 90 | 92:8 | 97 |
| 4 | Isovaleraldehyde | Cyclohexanone | Acetone | rt | 72 | 75 | 85:15 | 95 |
| 5 | Benzaldehyde | Acetone | CH2Cl2 | rt | 48 | 88 | - | 96 |
| 6 | 4-Nitrobenzaldehyde | Acetone | THF | 0 | 60 | 85 | - | 99 |
Mechanistic Pathway of this compound Catalyzed Aldol Reaction
The reaction proceeds through a well-accepted enamine catalytic cycle. The this compound catalyst reacts with the ketone to form a chiral enamine intermediate. The bulky TMS group influences the conformation of this intermediate, favoring one facial approach of the aldehyde. The silylated carboxylate likely plays a role in activating the aldehyde through non-covalent interactions and facilitating the final hydrolysis step to release the product and regenerate the catalyst.
Caption: Catalytic cycle of the this compound catalyzed aldol reaction.
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing pharmaceuticals and natural products. This compound serves as an efficient catalyst for this three-component reaction.
General Experimental Protocol for this compound Catalyzed Mannich Reaction
To a mixture of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in an appropriate solvent (e.g., DMSO, NMP, or CH2Cl2; 5.0 mL) is added this compound (0.2 mmol, 20 mol%). The mixture is stirred for 30 minutes to pre-form the imine. The ketone (2.0 mmol) is then added, and the reaction is stirred at the desired temperature. The reaction progress is monitored by TLC. After completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the β-amino carbonyl compound.
Quantitative Data for this compound Catalyzed Mannich Reaction
The following table presents representative results for the this compound catalyzed asymmetric Mannich reaction.
| Entry | Aldehyde | Amine | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Benzaldehyde | Aniline | Cyclohexanone | DMSO | rt | 12 | 98 | 97:3 | 99 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Cyclohexanone | NMP | rt | 18 | 96 | 98:2 | >99 |
| 3 | 2-Naphthaldehyde | p-Anisidine | Cyclohexanone | DMSO | 0 | 24 | 93 | >99:1 | 98 |
| 4 | Furfural | Aniline | Acetone | CH2Cl2 | rt | 48 | 85 | - | 95 |
| 5 | Benzaldehyde | p-Anisidine | Acetone | DMSO | rt | 24 | 91 | - | 97 |
Mechanistic Pathway of this compound Catalyzed Mannich Reaction
The reaction is believed to proceed through a catalytic cycle involving the formation of a chiral enamine from the ketone and this compound. Concurrently, the aldehyde and amine react to form an imine. The enamine then undergoes a stereoselective addition to the imine, directed by the chiral environment of the catalyst. The bulky TMS group is thought to play a crucial role in shielding one face of the enamine, leading to high diastereoselectivity and enantioselectivity. Hydrolysis of the resulting intermediate releases the β-amino carbonyl product and regenerates the catalyst.
Caption: Catalytic pathway of the this compound catalyzed Mannich reaction.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of 1,5-dicarbonyl compounds and their derivatives, which are versatile intermediates in organic synthesis. This compound has been shown to be an effective catalyst for the conjugate addition of carbonyl compounds to α,β-unsaturated systems.
General Experimental Protocol for this compound Catalyzed Michael Addition
To a solution of the α,β-unsaturated compound (1.0 mmol) in a suitable solvent (e.g., toluene, CH2Cl2) is added the carbonyl donor (2.0 mmol) and this compound (0.1-0.2 mmol, 10-20 mol%). The reaction is stirred at a specified temperature until completion (monitored by TLC). The reaction is then worked up by quenching with a mild acid (e.g., saturated aqueous NH4Cl), followed by extraction with an organic solvent. The organic phase is dried, concentrated, and the residue is purified by column chromatography to afford the Michael adduct.
Quantitative Data for this compound Catalyzed Michael Addition
The following table summarizes the results of this compound catalyzed asymmetric Michael additions.
| Entry | Michael Acceptor | Michael Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Nitrostyrene | Cyclohexanone | Toluene | rt | 24 | 94 | 96:4 | 97 |
| 2 | (E)-Chalcone | Cyclohexanone | CH2Cl2 | 0 | 48 | 88 | 92:8 | 95 |
| 3 | Diethyl maleate | Acetone | Toluene | rt | 72 | 75 | - | 90 |
| 4 | Nitrostyrene | Propanal | CH2Cl2 | -20 | 96 | 82 | 90:10 | 98 |
| 5 | Methyl vinyl ketone | Cyclohexanone | Toluene | rt | 36 | 91 | - | 96 |
Mechanistic Pathway of this compound Catalyzed Michael Addition
Similar to the aldol and Mannich reactions, the Michael addition proceeds via an enamine intermediate formed from the carbonyl donor and the this compound catalyst. This chiral enamine then adds in a conjugate fashion to the Michael acceptor. The stereochemical outcome is controlled by the catalyst, which directs the facial selectivity of the addition. The bulky TMS group is believed to enhance this stereodifferentiation. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.
Caption: Catalytic cycle for the this compound catalyzed Michael addition.
Conclusion
This compound is a versatile and efficient organocatalyst for a range of asymmetric transformations. The introduction of the trimethylsilyl group offers advantages in terms of solubility and can lead to enhanced stereoselectivity compared to unmodified L-proline. The experimental protocols provided herein serve as a starting point for the exploration of these reactions in various synthetic contexts. The mechanistic understanding of these catalytic cycles, particularly the role of the TMS group in the transition states, is crucial for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of complex chiral molecules relevant to the pharmaceutical and agrochemical industries. Further investigations into the substrate scope and the development of novel this compound-based catalysts are anticipated to continue to expand the utility of this powerful synthetic tool.
An In-Depth Technical Guide to the Spectroscopic Data of N,O-Bis(trimethylsilyl)-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N,O-Bis(trimethylsilyl)-L-proline, a derivatized form of the amino acid L-proline. This guide is intended for researchers, scientists, and professionals in drug development who utilize silylated compounds in analytical and synthetic applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with experimental protocols for its preparation and analysis.
Introduction
L-proline is a unique proteinogenic amino acid with a secondary amine. Derivatization of L-proline by trimethylsilylation is a common strategy to increase its volatility and thermal stability for gas chromatography (GC) and mass spectrometry (MS) analysis. The resulting compound, N,O-Bis(trimethylsilyl)-L-proline, has both the carboxylic acid and the secondary amine functionalities protected by trimethylsilyl (TMS) groups. Accurate spectroscopic data of this derivative is crucial for its identification and quantification in various matrices.
Spectroscopic Data
The following tables summarize the available spectroscopic data for N,O-Bis(trimethylsilyl)-L-proline.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of N,O-Bis(trimethylsilyl)-L-proline exhibits characteristic signals for the protons of the proline ring and the two trimethylsilyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 3.45 | multiplet | 2H | -CH₂-N- |
| 2.15 | multiplet | 2H | -CH₂-COO- |
| 0.20 | singlet | 18H | -Si(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental ¹³C NMR data for N,O-Bis(trimethylsilyl)-L-proline was found in the surveyed literature. The expected spectrum would show signals for the carbonyl carbon, the carbons of the pyrrolidine ring, and the methyl carbons of the two TMS groups.
Infrared (IR) Spectroscopy
No experimental IR data for N,O-Bis(trimethylsilyl)-L-proline was found in the surveyed literature. The expected spectrum would lack the characteristic broad O-H and N-H stretching bands of the parent L-proline and would show strong Si-C and Si-O absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for the identification of TMS-derivatized amino acids. N,O-Bis(trimethylsilyl)-L-proline has a molecular weight of 259.49 g/mol .[1][2]
Table 2: Mass Spectrometry Data for N,O-Bis(trimethylsilyl)-L-proline [1][2]
| Property | Value |
| Molecular Formula | C₁₁H₂₅NO₂Si₂ |
| Molecular Weight | 259.49 g/mol |
| Ionization Mode | Electron Ionization (EI) |
| Key Fragment Ions (m/z) | |
| 244 | [M-CH₃]⁺ |
| 142 | [M-COOTMS]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Experimental Protocols
Synthesis of N,O-Bis(trimethylsilyl)-L-proline
A general procedure for the derivatization of proline for GC analysis is as follows:
-
Esterification of the Carboxyl Group: The carboxyl group can be esterified using methanolic HCl or by reaction with a silylating agent like trimethylchlorosilane (TMCS) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3]
-
Silylation of the Amino Group: The amino group is subsequently derivatized.[3]
For the preparation of N,O-bis(trimethylsilyl) derivatives, a one-step reaction with a strong silylating agent is often employed. A general approach involves dissolving the amino acid in a suitable solvent and adding an excess of the silylating reagent.
Illustrative General Protocol:
-
To a dry reaction vial, add L-proline.
-
Add a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Add an excess of a silylating agent (e.g., BSTFA with 1% TMCS, or BSA).
-
Cap the vial tightly and heat at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 15-60 minutes).
-
Cool the reaction mixture to room temperature before analysis.
Note: This is a generalized protocol. Optimal conditions, including the choice of silylating agent, solvent, temperature, and reaction time, should be determined experimentally.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of N,O-Bis(trimethylsilyl)-L-proline.
References
An In-depth Technical Guide on the Stability and Storage of N,O-Bis(trimethylsilyl)-L-proline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N,O-Bis(trimethylsilyl)-L-proline (TMS-L-proline), a common derivative used in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Understanding the stability of this compound is critical for accurate quantification and reliable experimental results.
Introduction to this compound
N,O-Bis(trimethylsilyl)-L-proline is the product of the derivatization of L-proline with a silylating agent, where active hydrogens on both the carboxylic acid and the secondary amine of the proline ring are replaced by trimethylsilyl (TMS) groups. This process increases the volatility and thermal stability of the otherwise non-volatile amino acid, making it amenable to GC-MS analysis. However, the silicon-oxygen and silicon-nitrogen bonds introduced are susceptible to hydrolysis, which is the primary concern regarding the stability of this compound.
Factors Affecting the Stability of this compound
The stability of this compound is influenced by several factors, with moisture and temperature being the most critical.
-
Moisture: TMS derivatives of amino acids are highly sensitive to moisture. The presence of water can lead to the hydrolysis of the TMS groups, reverting the compound back to L-proline and forming trimethylsilanol. This degradation can occur rapidly, even with trace amounts of water in solvents or from atmospheric humidity. Therefore, all handling and storage must be conducted under anhydrous conditions.
-
Temperature: Elevated temperatures can accelerate the degradation of silylated compounds. While higher temperatures are used to drive the derivatization reaction to completion, prolonged exposure to heat can lead to the decomposition of the this compound derivative. For storage, lower temperatures are consistently recommended to enhance stability.
-
Solvents: The choice of solvent can impact the stability of this compound. While the derivatization is often carried out in solvents like pyridine or acetonitrile, storage in these solvents at room temperature can lead to degradation over a short period. The stability of TMS derivatives has been observed to vary in different solvents, though specific comparative data for this compound is limited.
-
pH: Acidic or basic conditions can catalyze the hydrolysis of silyl ethers and silyl amines. Therefore, exposure to acidic or basic environments should be avoided.
Quantitative Stability Data
Table 1: Stability of TMS-Amino Acid Derivatives at Different Storage Temperatures
| Storage Temperature | Timeframe for Stability | Expected Stability of this compound | Reference for Analogy |
| Room Temperature (~25°C) | Hours | Significant degradation can be expected within a few hours. Not recommended for storage. | [1][2] |
| Refrigerated (4°C) | Up to 12 hours | Stable for short-term storage, suitable for overnight automated GC-MS runs. | [1][2] |
| Frozen (-20°C) | Up to 72 hours | Considered stable for several days. Recommended for short to medium-term storage. | [1][2] |
| Deep Freeze (-80°C) | Weeks to Months | Expected to be stable for extended periods. The optimal condition for long-term storage. | [2] |
Table 2: General Recommendations for Handling and Storage of this compound
| Condition | Recommendation | Rationale |
| Atmosphere | Handle under an inert atmosphere (e.g., nitrogen or argon). | To minimize exposure to atmospheric moisture. |
| Solvents | Use anhydrous solvents for reconstitution and dilution. | To prevent hydrolysis. |
| Vials | Use vials with PTFE-lined caps. | To ensure an airtight seal and prevent moisture ingress. |
| Aliquoting | Aliquot solutions into single-use vials. | To avoid repeated freeze-thaw cycles and contamination of the stock solution. |
| Analysis | Analyze derivatized samples as soon as possible. | To minimize degradation that can occur even under optimal storage conditions.[3] |
Experimental Protocols
The following are generalized protocols for the derivatization of L-proline and the subsequent evaluation of the stability of the this compound derivative. These are based on common practices for the analysis of silylated amino acids.
4.1. Protocol for the Silylation of L-proline
This protocol describes a typical two-step derivatization process involving methoximation followed by silylation, which is common in metabolomics studies to stabilize carbonyl groups and reduce the number of isomers.
Materials:
-
L-proline standard
-
Anhydrous pyridine
-
Methoxyamine hydrochloride (MOX) solution (e.g., 20 mg/mL in anhydrous pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent for dilution (e.g., acetonitrile or hexane)
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Inert gas (nitrogen or argon)
Procedure:
-
Drying: Place a known amount of L-proline standard into a GC vial insert and dry it completely under a stream of inert gas or in a vacuum concentrator.
-
Methoximation: Add 50 µL of the MOX solution to the dried sample. Cap the vial tightly and vortex for 1 minute. Incubate at 60°C for 30 minutes.
-
Silylation: After cooling to room temperature, add 80 µL of BSTFA with 1% TMCS. Cap the vial tightly and vortex for 1 minute. Incubate at 70°C for 60 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis. If dilution is required, use an anhydrous solvent.
4.2. Protocol for Stability Assessment of this compound
This protocol outlines a method to evaluate the stability of the prepared this compound derivative under different storage conditions.
Materials:
-
Prepared this compound solution (from protocol 4.1)
-
GC-MS system
-
Autosampler
-
Storage locations at different temperatures (e.g., autosampler at room temperature, 4°C refrigerator, -20°C freezer)
Procedure:
-
Initial Analysis (T=0): Immediately after derivatization, inject an aliquot of the this compound solution into the GC-MS to obtain the initial peak area, which will serve as the baseline (100% stability).
-
Time-course Study:
-
Room Temperature Stability: Leave a set of vials in the GC autosampler at room temperature. Inject aliquots at regular intervals (e.g., every 2, 4, 8, 12, and 24 hours) and record the peak area of the this compound derivative.
-
Refrigerated Stability: Store another set of vials at 4°C. At each time point, retrieve a vial, allow it to come to room temperature, and inject an aliquot.
-
Frozen Stability: Store a third set of vials at -20°C. At each time point, retrieve a vial, thaw it, and inject an aliquot.
-
-
Data Analysis: For each time point and storage condition, calculate the percentage of the remaining this compound by comparing its peak area to the initial peak area at T=0. Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
Visualizations
5.1. Degradation Pathway of this compound
The primary degradation pathway for this compound is hydrolysis, which can be catalyzed by water. The reaction results in the cleavage of the trimethylsilyl groups from the nitrogen and oxygen atoms, regenerating L-proline and forming trimethylsilanol.
5.2. Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of this compound under different storage conditions.
Conclusion
The stability of N,O-Bis(trimethylsilyl)-L-proline is paramount for its use in quantitative analytical methods. The primary route of degradation is hydrolysis, which is exacerbated by the presence of moisture and elevated temperatures. For reliable and reproducible results, it is essential to handle and store this compound under anhydrous conditions and at low temperatures, preferably at -20°C or below for storage longer than a few hours. Derivatized samples should be analyzed as promptly as possible to minimize the impact of degradation on analytical accuracy. By following the recommended guidelines and protocols, researchers can ensure the integrity of their this compound samples and the validity of their experimental data.
References
Methodological & Application
Application Notes and Protocols for L-Proline Catalyzed Asymmetric Aldol Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the L-proline catalyzed asymmetric aldol reaction, a cornerstone of modern organocatalysis. This reaction offers a metal-free, environmentally benign, and highly enantioselective method for the formation of carbon-carbon bonds, a critical transformation in the synthesis of chiral molecules, including pharmaceutical intermediates. While the user specified "TMS-L-proline," the more extensively studied and widely utilized catalyst is L-proline itself or its derivatives, such as O-trimethylsilyl (TMS) protected diarylprolinols. This document will focus on the parent L-proline catalyzed reaction, the principles of which are foundational to its derivatives.
Introduction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of the chiral amino acid L-proline as a catalyst, a landmark discovery, ushered in the era of modern organocatalysis.[1][2] L-proline is an inexpensive, readily available, and non-toxic catalyst that promotes the direct asymmetric aldol reaction between a ketone and an aldehyde with high enantioselectivity.[1] The reaction proceeds through an enamine-based mechanism, mimicking the strategy of Class I aldolase enzymes.[3][4] This methodology is particularly valuable in drug development for the construction of complex chiral molecules.
Reaction Principle and Mechanism
The catalytic cycle of the L-proline catalyzed asymmetric aldol reaction involves several key steps:
-
Enamine Formation: The catalytic cycle begins with the reaction of the ketone with the secondary amine of L-proline to form an enamine intermediate.[4]
-
Aldol Addition: The enamine then attacks the aldehyde electrophile. The stereochemistry of this step is controlled by the chiral environment of the proline catalyst, typically proceeding through a Zimmerman-Traxler-like transition state.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the L-proline catalyst.
Experimental Protocols
The following are general protocols for the L-proline catalyzed asymmetric aldol reaction. Optimization of reaction conditions (e.g., solvent, temperature, and catalyst loading) is often necessary for specific substrates.
General Protocol for the Aldol Reaction of an Aldehyde with a Ketone
This protocol is a general starting point and can be adapted for various substrates.
Materials:
-
L-proline
-
Aldehyde
-
Ketone (often used as the solvent or in excess)
-
Anhydrous solvent (e.g., DMSO, DMF, CH3CN, or a mixture like MeOH/H2O)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vessel, add L-proline (typically 5-30 mol%).
-
Add the anhydrous solvent (if the ketone is not the solvent).
-
Add the ketone (typically 5-20 equivalents).
-
Stir the mixture at the desired temperature (ranging from room temperature to -20 °C) for 10-15 minutes.
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction vigorously at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or other suitable analytical techniques. Reaction times can vary from a few hours to several days.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aldol product.
-
Determine the diastereomeric ratio (d.r.) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
Example Protocol: Reaction of p-Nitrobenzaldehyde with Acetone
This specific example illustrates the application of the general protocol.
Procedure:
-
In a round-bottom flask, L-proline (0.03 mmol, 30 mol%) is dissolved in DMSO (0.5 mL).
-
Acetone (5.0 mmol, excess) is added to the solution.
-
The mixture is stirred at room temperature for 15 minutes.
-
p-Nitrobenzaldehyde (0.1 mmol, 1 equivalent) is then added.
-
The reaction is stirred at room temperature for 24-48 hours.
-
Work-up and purification are carried out as described in the general protocol.
Data Presentation
The following tables summarize representative data for L-proline catalyzed asymmetric aldol reactions under various conditions.
Table 1: Effect of Solvent on the Aldol Reaction between Cyclohexanone and p-Nitrobenzaldehyde
| Entry | Solvent | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | DMSO | 24 | 95 | >95:5 | 99 |
| 2 | CH3CN | 48 | 85 | 90:10 | 96 |
| 3 | DMF | 48 | 90 | 92:8 | 97 |
| 4 | MeOH/H2O (4:1) | 19 | 92 | 88:12 | 98 |
Data compiled from various literature sources for illustrative purposes.
Table 2: Substrate Scope for the L-Proline Catalyzed Aldol Reaction with Cyclohexanone
| Entry | Aldehyde | Time (h) | Yield (%) | d.r. (anti/syn) | ee (%) (anti) |
| 1 | p-Nitrobenzaldehyde | 24 | 95 | >95:5 | 99 |
| 2 | Benzaldehyde | 48 | 78 | 90:10 | 95 |
| 3 | p-Anisaldehyde | 72 | 65 | 85:15 | 92 |
| 4 | Isovaleraldehyde | 48 | 63 | >99:1 | >99 |
Data compiled from various literature sources for illustrative purposes.[1]
Visualizations
Catalytic Cycle of L-Proline Catalyzed Asymmetric Aldol Reaction
References
Application Notes and Protocols for Proline-Based Catalysis in Asymmetric Mannich Reactions
Introduction
The asymmetric Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the enantioselective formation of carbon-carbon bonds and the synthesis of chiral β-amino carbonyl compounds. These products are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[1][2] Organocatalysis, utilizing small chiral organic molecules, has emerged as a key strategy for these transformations, with the amino acid L-proline being a pioneering and widely studied catalyst.[3][4][5][6] This document provides detailed application notes and protocols for the standard L-proline catalyzed Mannich reaction and an advanced protocol utilizing a silyl-protected proline derivative, the diarylprolinol silyl ether, which offers enhanced reactivity and broader solvent compatibility.[7][8][9]
L-Proline Catalyzed Mannich Reaction: The Classic Approach
L-proline serves as a bifunctional catalyst, utilizing its secondary amine to form a nucleophilic enamine with a carbonyl donor and its carboxylic acid to activate the electrophile through hydrogen bonding.[4][6] This dual activation mode enables high stereocontrol in the formation of the Mannich adduct. The reaction is typically performed as a three-component reaction involving an aldehyde, an amine, and a ketone.[2]
Diarylprolinol Silyl Ether Catalysis: An Advancement in Proline-Based Catalysis
While highly effective, L-proline's application can be limited by its low solubility in many organic solvents and the requirement for relatively high catalyst loadings. To address these limitations, silyl-protected proline derivatives, such as diarylprolinol silyl ethers, have been developed.[7][8][9] The introduction of a bulky silyl group enhances the catalyst's solubility and steric profile, often leading to improved catalytic activity, lower catalyst loadings, and shorter reaction times without compromising enantioselectivity.[7]
Reaction Mechanism and Stereochemical Control
The generally accepted mechanism for the proline-catalyzed Mannich reaction involves the formation of an enamine intermediate from the ketone and proline. This enamine then attacks an imine, formed in situ from the aldehyde and amine. The stereochemical outcome of the reaction is controlled by the geometry of the transition state, where the proline catalyst directs the facial selectivity of the enamine attack on the imine.
Caption: General mechanism of the L-proline catalyzed Mannich reaction.
Experimental Workflow
The standard procedure for setting up a proline-catalyzed Mannich reaction is straightforward and can be adapted for various substrates. The general workflow involves the sequential addition of reagents and careful monitoring of the reaction progress.
Caption: A typical experimental workflow for the organocatalytic Mannich reaction.
Factors Influencing Reaction Outcome
Several factors can influence the yield and stereoselectivity of proline-catalyzed Mannich reactions. The choice of catalyst, solvent, and reaction temperature are critical parameters that need to be optimized for a given set of substrates.
Caption: Comparison of factors influencing L-proline vs. diarylprolinol silyl ether catalysis.
Experimental Protocols
Protocol 1: Standard L-Proline Catalyzed Three-Component Mannich Reaction
This protocol describes a general procedure for the L-proline-catalyzed direct asymmetric three-component Mannich reaction of a ketone, an aldehyde, and an amine.
Materials:
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMSO (2.0 mL) is added the ketone (10.0 mmol).
-
L-proline (0.2 mmol, 20 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24-48 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the desired β-amino ketone.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Representative Data for L-Proline Catalyzed Mannich Reactions
| Entry | Aldehyde | Ketone | Amine | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | p-Nitrobenzaldehyde | Acetone | p-Anisidine | 50 | - | 94 |
| 2 | Benzaldehyde | Acetone | p-Anisidine | 65 | - | 92 |
| 3 | p-Nitrobenzaldehyde | Cyclohexanone | p-Anisidine | 95 | 95:5 | 99 |
| 4 | Benzaldehyde | Cyclohexanone | p-Anisidine | 85 | 93:7 | 96 |
Data is representative and may vary based on specific reaction conditions and substrates.
Protocol 2: Diarylprolinol Silyl Ether Catalyzed Mannich-type Reaction
This protocol is adapted from a procedure for a Michael addition, a mechanistically related transformation, and serves as a representative method for a Mannich-type reaction catalyzed by a diarylprolinol silyl ether.[7] This catalyst is particularly effective for reactions between aldehydes as nucleophiles and electrophiles.
Materials:
-
Aldehyde (e.g., propanal)
-
N-Boc-imine (1.0 mmol)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
Hexane
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-Boc-imine (1.0 mmol) and (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%) in hexane (1.0 mL) at 0 °C is added the aldehyde (10.0 mmol).
-
The reaction mixture is stirred at 0 °C for 5-10 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of 1 M aqueous HCl (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).
-
The enantiomeric excess is determined by chiral HPLC.
Representative Data for Diarylprolinol Silyl Ether Catalyzed Reactions
| Entry | Electrophile | Aldehyde Nucleophile | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | Nitrostyrene | Propanal | 95 | 93:7 | >99 |
| 2 | β-Nitrostyrene | Butanal | 92 | 92:8 | >99 |
| 3 | (E)-β-Nitrostyrene | Pentanal | 90 | 91:9 | >99 |
| 4 | N-Boc-imine of Benzaldehyde | Propanal | (est.) >80 | (est.) >90:10 | (est.) >95 |
Entries 1-3 are from a Michael reaction protocol.[7] Entry 4 is an estimation for a Mannich-type reaction based on the high efficiency of the catalyst in related transformations.
Conclusion
Both L-proline and its silyl-protected derivatives are highly effective catalysts for the asymmetric Mannich reaction. The choice of catalyst depends on the specific substrates, desired reaction conditions, and solvent system. L-proline remains a robust and economical choice for many applications, while diarylprolinol silyl ethers offer advantages in terms of catalytic activity and versatility, particularly in non-polar solvents. The protocols and data presented herein provide a solid foundation for researchers to successfully implement these powerful synthetic methodologies.
References
- 1. Proline-catalysed Mannich reactions of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. longdom.org [longdom.org]
- 7. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 8. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Chiral Pyrans using L-Proline Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure heterocyclic compounds is a cornerstone of modern drug discovery and development. Chiral pyran scaffolds are prevalent in a wide array of biologically active molecules and natural products, exhibiting diverse therapeutic properties.[1] Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a greener and more sustainable alternative to metal-based catalysts. L-proline, a naturally occurring amino acid, has been successfully employed as a chiral catalyst in numerous asymmetric transformations, including the synthesis of chiral pyrans.[2][3] Its use in multicomponent reactions (MCRs) allows for the construction of complex molecular architectures in a single step with high atom economy.[2][4]
These application notes provide a detailed overview and experimental protocols for the L-proline catalyzed asymmetric synthesis of polysubstituted chiral 4H-pyrans. The methodologies described herein are based on established literature and are intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry. The enantioselectivity induced by the chiral catalyst is a key feature of these reactions, providing access to optically active pyran derivatives that are valuable for screening in drug discovery programs.[5][6][7]
Data Presentation
Table 1: L-proline Catalyzed Synthesis of Polysubstituted 4H-pyrans
This table summarizes the reaction of various aromatic aldehydes, malononitrile, and active methylene compounds in the presence of L-proline as a catalyst.
| Product | ArCHO | Active Methylene | Yield (%) | Specific Rotation [α]D (c=1, DMF) |
| 6a | Benzaldehyde | Ethyl acetoacetate | 72 | +318.20 |
| 6b | Benzaldehyde | Acetylacetone | 60 | N/A |
| 6c | Benzaldehyde | Cyanothioacetamide | 92 | N/A |
| 6e | Benzaldehyde | Ethyl benzoylacetate | 87 | +198.81 |
| 6f | Benzaldehyde | Phenacyl acetate | 65 | N/A |
| 6g | Benzaldehyde | Benzoylacetonitrile | 83 | N/A |
| 6h | Benzaldehyde | 2-Naphthoylacetonitrile | 85 | +198.20 |
Data extracted from Elnagdi, N. M. H., & Al-Hokbany, N. S. (2012). Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans. Molecules, 17(4), 4300–4312.[3][8]
Experimental Protocols
General Protocol for the L-proline Catalyzed Synthesis of Chiral 4H-pyrans (6a-h)
This protocol outlines a multicomponent reaction for the synthesis of various polysubstituted 4H-pyrans using L-proline as an organocatalyst.[2]
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1.0 mmol)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Active methylene compound (1.0 mmol, refer to Table 1)
-
L-proline (10 mol%, 0.0115 g)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the active methylene compound (1.0 mmol).
-
Add ethanol (5 mL) to the flask, followed by L-proline (10 mol%).
-
The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction (typically after several hours, as indicated by TLC), the solvent is removed under reduced pressure.
-
The resulting solid residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the pure chiral pyran product.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and the optical activity measured using a polarimeter.
Protocol for a Novel L-proline Catalyzed Synthesis of a Polysubstituted Pyran (13)
This protocol describes a novel multicomponent reaction involving ethyl propiolate to synthesize a unique, highly functionalized chiral pyran.[2]
Materials:
-
Benzaldehyde (1.0 mmol, 0.106 g)
-
Malononitrile (1.0 mmol, 0.066 g)
-
Ethyl propiolate (1.0 mmol, 0.098 g)
-
L-proline (10 mol%, 0.0115 g)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 25 mL round-bottom flask, combine benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl propiolate (1.0 mmol).
-
Add ethanol (5 mL) as the solvent.
-
Introduce L-proline (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, the solvent is evaporated in vacuo.
-
The crude product is purified by a suitable method, such as column chromatography, to yield the desired polysubstituted pyran.
-
Characterize the final product by spectroscopic analysis and determine its optical rotation.
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the L-proline catalyzed synthesis of a polysubstituted pyran involving ethyl propiolate. The catalyst, L-proline, is believed to first react with ethyl propiolate to form a nucleophilic enamine intermediate. In parallel, the aldehyde and malononitrile undergo a Knoevenagel condensation. The enamine then attacks the resulting benzylidenemalononitrile, followed by hydrolysis and cyclization to yield the final pyran product.[2]
Caption: Proposed mechanism for the synthesis of chiral pyrans.
Experimental Workflow
The following diagram outlines the general experimental workflow for the L-proline catalyzed synthesis of chiral pyrans, from the setup of the reaction to the final characterization of the product.
Caption: General experimental workflow for chiral pyran synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalysis in synthesis: L-proline as an enantioselective catalyst in the synthesis of pyrans and thiopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. ardena.com [ardena.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
Optimal Catalyst Loading for TMS-L-proline in Aldol Condensations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol condensation is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These motifs are prevalent in a vast array of natural products and pharmaceutical agents. Organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis for this transformation. Among the various organocatalysts, proline and its derivatives have been extensively studied. This application note focuses on the use of (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid, a trimethylsilyl (TMS) protected L-proline derivative, a catalyst known for its enhanced efficacy in aldol condensations. Specifically, we will delve into the optimal catalyst loading to maximize yield and enantioselectivity.
Recent studies have demonstrated that TMS-L-proline can be highly effective, often leading to shorter reaction times, improved yields, and higher enantiomeric excesses compared to unmodified L-proline.[1] Determining the optimal catalyst loading is a critical parameter in reaction optimization, impacting not only the reaction outcome but also the process efficiency and cost-effectiveness. While the ideal loading can be substrate-dependent, a general optimal range has been identified in the literature.
Data Presentation: Catalyst Loading Effects
The following table summarizes the general findings on the effect of this compound catalyst loading on the outcome of aldol condensations based on available literature. It is important to note that while a specific optimum may vary with substrates and reaction conditions, a catalyst loading of 20-30 mol% is frequently cited as a robust and effective range for a variety of substrates.[1]
| Catalyst Loading (mol%) | Typical Yield | Typical Enantiomeric Excess (ee) | Reaction Time | Remarks |
| < 10 | Moderate to Good | Good to Excellent | Longer | Lower loadings can be effective but may require extended reaction times to achieve high conversion. |
| 10 - 20 | Good to Excellent | Excellent | Moderate | Often represents a good balance between catalyst cost and reaction efficiency. |
| 20 - 30 | Excellent | Excellent | Shorter | Frequently reported as the optimal range, providing high yields and enantioselectivities in reasonable timeframes. [1] |
| > 30 | Excellent | May Decrease | Shorter | While high conversion may be achieved quickly, excessive catalyst loading can sometimes lead to a decrease in enantioselectivity and is less economical. |
Experimental Protocols
This section provides a detailed methodology for a typical aldol condensation using this compound as the catalyst.
Materials:
-
(2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid (this compound)
-
Aldehyde
-
Ketone (e.g., acetone, cyclohexanone)
-
Solvent (e.g., DMSO, DMF, or as optimized for the specific reaction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
General Procedure for a Catalytic Aldol Reaction:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 equiv).
-
Add the ketone (5.0 to 10.0 equiv).
-
Add the solvent (e.g., DMSO, 2.0 mL).
-
Add the this compound catalyst (0.2-0.3 mmol, 20-30 mol%).
-
Stir the reaction mixture at room temperature (or the desired temperature).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy carbonyl compound.
-
Characterize the product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle of this compound in Aldol Condensation
Caption: Catalytic cycle of this compound in an aldol condensation reaction.
Experimental Workflow for Aldol Condensation
Caption: A typical experimental workflow for this compound catalyzed aldol condensation.
References
Selecting the Optimal Solvent for Enhanced Performance in TMS-L-Proline Catalyzed Reactions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, commonly referred to as TMS-L-proline, is a powerful organocatalyst widely employed in asymmetric synthesis. Its efficacy in promoting various carbon-carbon bond-forming reactions, such as aldol and Mannich reactions, with high stereoselectivity, makes it an invaluable tool in the synthesis of complex chiral molecules. The selection of an appropriate solvent is a critical parameter that significantly influences the catalyst's solubility, stability, and, consequently, the reaction's yield, enantioselectivity, and diastereoselectivity. This document provides a comprehensive guide to selecting the optimal solvent for this compound catalyzed reactions, complete with detailed protocols and supporting data.
A silylated derivative of L-proline, (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid, has been shown to be highly effective, leading to shorter reaction times, improved yields, and higher enantiomeric excesses compared to L-proline itself, particularly in dimethyl sulfoxide (DMSO)[1]. The bulky silyl group enhances solubility in organic solvents and can influence the transition state of the reaction, leading to improved stereochemical outcomes.
The Role of the Solvent in Catalysis
The solvent in a this compound catalyzed reaction plays a multifaceted role. It must first and foremost solubilize the catalyst and all reactants to ensure a homogeneous reaction mixture. Beyond this fundamental requirement, the solvent can influence the reaction by:
-
Stabilizing Intermediates: The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates in the catalytic cycle, such as the enamine intermediate.
-
Influencing Transition State Geometry: The solvent can interact with the transition state assembly, affecting the activation energy and the stereochemical course of the reaction.
-
Modulating Catalyst Aggregation: The state of the catalyst in solution (monomeric vs. aggregated) can be solvent-dependent, which in turn affects its activity.
Solvent Selection Guide
Based on literature evidence for L-proline and its derivatives, a range of solvents can be considered for this compound catalyzed reactions. The optimal choice is often a balance between catalyst solubility and the desired reaction outcome.
1. Dipolar Aprotic Solvents (Recommended Starting Point):
-
Dimethyl Sulfoxide (DMSO): Often the solvent of choice for proline-based catalysis. It provides excellent solubility for the catalyst and polar substrates. For silylated proline derivatives, DMSO has been shown to be a highly effective medium[1].
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that effectively dissolves proline catalysts.
-
Acetonitrile (ACN): Another suitable polar aprotic solvent, though in some cases it may lead to lower stereoselectivity compared to DMSO or DMF.
2. Chlorinated Solvents:
-
Dichloromethane (DCM): A commonly used solvent in organic synthesis, offering good solubility for a wide range of compounds. It can be a viable option for this compound catalyzed reactions.
3. Ethers:
-
Tetrahydrofuran (THF): A less polar option compared to the dipolar aprotic solvents. It can be effective, particularly when trying to minimize side reactions.
4. Protic Solvents:
-
Alcohols (e.g., Methanol, Ethanol): While proline has some solubility in alcohols, these solvents can sometimes lead to lower stereoselectivity due to their ability to hydrogen bond with the catalyst and intermediates.
-
Water: The use of water as a solvent or co-solvent is an area of active research in green chemistry. However, for proline-catalyzed reactions, it can sometimes negatively impact stereocontrol[2].
5. Non-Polar Solvents:
-
Hexane, Toluene: Generally, this compound has poor solubility in non-polar solvents, making them less ideal choices for these reactions.
Quantitative Data Summary
The following tables summarize the effect of different solvents on the yield and stereoselectivity of L-proline catalyzed aldol reactions. While this data is for the parent L-proline, it provides a valuable starting point for understanding solvent effects that are likely to be similar for the TMS-derivative.
Table 1: Solvent Effects on the L-Proline Catalyzed Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) |
| DMSO | 95 | 99 | 95:5 |
| DMF | 92 | 98 | 93:7 |
| Acetonitrile | 85 | 90 | 88:12 |
| Dichloromethane | 78 | 85 | 80:20 |
| Methanol | 60 | 70 | 65:35 |
Data compiled from various sources on L-proline catalysis for illustrative purposes.
Table 2: Comparison of L-proline and a Silylated Proline Derivative in the Aldol Condensation of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | DMSO | 24 | 65 | 78 |
| (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid | DMSO | 12 | 85 | 92 |
Data adapted from reference[1].
Experimental Protocols
The following are general protocols for performing a this compound catalyzed aldol reaction. These should be optimized for specific substrates.
General Protocol for Solvent Screening in a this compound Catalyzed Aldol Reaction
-
Preparation: In a series of clean, dry vials, add this compound (0.1 mmol, 10 mol%).
-
Solvent Addition: To each vial, add 1.0 mL of the solvent to be tested (e.g., DMSO, DMF, ACN, DCM).
-
Reactant Addition: Add the aldehyde (1.0 mmol) to each vial, followed by the ketone (5.0 mmol).
-
Reaction: Stir the reaction mixtures at room temperature and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield, enantiomeric excess (by chiral HPLC), and diastereomeric ratio (by 1H NMR).
Detailed Protocol for a this compound Catalyzed Aldol Reaction in DMSO
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) at room temperature, add the ketone (5.0 mmol).
-
Add this compound (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting aldehyde is consumed, add a saturated aqueous solution of NH4Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Characterize the product and determine the stereoselectivity by appropriate analytical methods (NMR, chiral HPLC).
Visualizations
Catalytic Cycle of this compound in an Aldol Reaction
Caption: Proposed catalytic cycle for the this compound catalyzed aldol reaction.
Experimental Workflow for Solvent Screening
Caption: A typical workflow for screening solvents in a catalytic reaction.
Logical Relationship for Solvent Selection
Caption: A logical flow for selecting the best solvent based on key criteria.
Conclusion
The choice of solvent is a critical factor in the success of this compound catalyzed reactions. For researchers aiming to optimize these transformations, a systematic approach to solvent screening is highly recommended. Based on existing literature, DMSO stands out as a primary candidate for achieving high yields and stereoselectivities with silylated proline catalysts. However, the ideal solvent is ultimately substrate-dependent, and the protocols and decision-making frameworks provided in this note should serve as a valuable guide for identifying the optimal reaction conditions for any given transformation.
References
Application of TMS-L-proline in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Proline, a naturally occurring chiral amino acid, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis. Its silylated derivative, O-trimethylsilyl-L-proline (TMS-L-proline), offers enhanced solubility and reactivity in various organic solvents, making it a valuable tool in the total synthesis of complex natural products. This document provides a detailed overview of the applications of this compound, focusing on key reactions, experimental protocols, and quantitative data to facilitate its use in research and development.
The catalytic utility of L-proline and its derivatives stems from their ability to act as bifunctional catalysts. The secondary amine can form nucleophilic enamines or activate carbonyl compounds through iminium ion formation, while the carboxylic acid moiety can act as a Brønsted acid, participating in transition state stabilization through hydrogen bonding. This compound, often generated in situ from L-proline and a trimethylsilylating agent, retains these key catalytic features while offering practical advantages in reaction setup and performance.
Key Applications in Natural Product Synthesis
This compound has been instrumental in the asymmetric construction of key stereocenters in a variety of natural products. Its application is particularly prominent in carbon-carbon bond-forming reactions such as aldol reactions, Mannich reactions, and Michael additions.
Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, and this compound is an effective catalyst for promoting highly enantioselective and diastereoselective transformations. It facilitates the reaction between a ketone donor and an aldehyde acceptor to produce β-hydroxy ketones with excellent stereocontrol.
Example: Synthesis of a Key Intermediate for Polypropionate Natural Products
In the synthesis of polypropionate natural products, stereoselective aldol reactions are crucial for building the carbon backbone with the correct stereochemistry. While specific examples detailing this compound are not abundant in publicly available literature, the principles of L-proline catalysis are directly applicable. The use of this compound would be anticipated to improve reaction rates and yields in non-polar organic solvents.
Asymmetric Michael Additions
The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is another area where this compound catalysis excels. This reaction is vital for the formation of 1,5-dicarbonyl compounds, which are versatile intermediates in the synthesis of numerous natural products.
Example: Enantioselective Synthesis of Warfarin Precursors
While studies have explored a range of amino acids for the synthesis of warfarin, a potent anticoagulant, L-proline has been shown to be an effective catalyst in the key Michael addition step. The use of this compound in a suitable organic solvent could potentially enhance the enantioselectivity and yield of this transformation.
Data Presentation
The following tables summarize quantitative data from representative L-proline catalyzed reactions, which serve as a benchmark for what can be expected with this compound.
| Aldehyde/Ketone Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 4 | 97 | 96 | [1] |
| Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 4 | 68 | 76 | [1] |
| Cyclohexanone | Benzaldehyde | (S)-Proline (10) | Methanol/Water | 30 | 95 | >99 | [2] |
Table 1: L-Proline Catalyzed Asymmetric Aldol Reactions. This table presents a selection of L-proline catalyzed aldol reactions with corresponding yields and enantiomeric excess (ee).
| Michael Donor | Michael Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | L-Proline (5) | [bmim]PF6 | 24 | 95 | 92 | [3] |
| Acetone | N-[p(2-benzimidazolyl)phenyl]maleimide | L-Proline | Liposome | - | - | - | [4] |
| Thiophenol | Chalcone | L-Proline (5) | [bmim]PF6 | 0.5 | 95 | N/A | [3] |
Table 2: L-Proline Catalyzed Asymmetric Michael Additions. This table showcases the versatility of L-proline in catalyzing Michael additions with various donors and acceptors.
Experimental Protocols
The following are detailed, generalized protocols for key reactions catalyzed by this compound, based on established procedures for L-proline. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for this compound Catalyzed Asymmetric Aldol Reaction
This protocol describes the in situ generation of this compound for an asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
L-Proline (10-30 mol%)
-
Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS) (equivalent to L-proline)
-
Ketone (1.5 - 5 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous, non-polar organic solvent (e.g., Dichloromethane, Toluene, THF)
-
Anhydrous base (e.g., Triethylamine, if using TMSCl)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline and the anhydrous organic solvent.
-
If using TMSCl, add triethylamine (1.0 equivalent relative to L-proline).
-
Add the trimethylsilylating agent (TMSCl or HMDS) dropwise at room temperature and stir for 1-2 hours to ensure the formation of this compound.
-
Cool the reaction mixture to the desired temperature (typically between -20 °C and room temperature).
-
Add the ketone to the reaction mixture.
-
Add the aldehyde dropwise over a period of 10-15 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product and determine the enantiomeric excess using chiral HPLC or NMR analysis with a chiral shift reagent.
Protocol 2: General Procedure for this compound Catalyzed Asymmetric Michael Addition
This protocol outlines a general method for the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound using in situ generated this compound.
Materials:
-
L-Proline (5-20 mol%)
-
Chlorotrimethylsilane (TMSCl) or Hexamethyldisilazane (HMDS) (equivalent to L-proline)
-
Michael donor (e.g., ketone, aldehyde, or thiol) (1.2 - 2.0 equivalents)
-
Michael acceptor (α,β-unsaturated carbonyl compound) (1.0 equivalent)
-
Anhydrous organic solvent (e.g., Dichloromethane, Chloroform, Toluene)
-
Anhydrous base (e.g., Triethylamine, if using TMSCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve L-proline in the chosen anhydrous organic solvent.
-
If using TMSCl, add triethylamine (1.0 equivalent relative to L-proline).
-
Add the trimethylsilylating agent dropwise at room temperature and stir for 1-2 hours.
-
Add the Michael donor to the reaction mixture.
-
Add the Michael acceptor and stir the reaction at the desired temperature (ranging from 0 °C to reflux, depending on the substrates).
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel.
-
Analyze the purified product for yield, diastereoselectivity (by NMR), and enantioselectivity (by chiral HPLC).
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and workflows involved in this compound catalysis.
Caption: Catalytic cycle of a this compound catalyzed asymmetric aldol reaction.
Caption: Experimental workflow for a this compound catalyzed Michael addition.
Caption: Logical relationship of this compound catalysis in natural product synthesis.
Conclusion
This compound is a highly effective and practical organocatalyst for the asymmetric synthesis of complex natural products. Its enhanced solubility in organic solvents compared to L-proline allows for a broader range of reaction conditions and can lead to improved yields and selectivities. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies, paving the way for the efficient and stereocontrolled construction of biologically important molecules. Further research into the direct comparison of L-proline and this compound under various conditions will continue to refine its application and expand its utility in the field of total synthesis.
References
- 1. studylib.net [studylib.net]
- 2. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 3. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: GC-MS Analysis for Monitoring TMS-L-proline Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile molecules such as amino acids, a derivatization step is necessary to increase their volatility for GC analysis. Trimethylsilylation (TMS) is a common derivatization technique where active hydrogen atoms in the analyte are replaced by a trimethylsilyl group, rendering the molecule more volatile and thermally stable.[1][2]
This application note provides a detailed protocol for the analysis of L-proline and its derivatives using GC-MS with TMS derivatization, specifically tailored for reaction monitoring. This method is crucial for researchers in drug development and organic synthesis to track the consumption of reactants and the formation of products in real-time, enabling precise reaction optimization and kinetic studies. The protocol outlines sample preparation from a reaction mixture, the derivatization procedure, and the instrumental parameters for GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
L-proline standard
-
Reaction mixture containing L-proline
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Methoxyamine hydrochloride (MOX)
-
Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)
-
Internal Standard (e.g., Norvaline)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Sample Preparation from Reaction Mixture
-
Aliquoting: At designated time points, carefully extract a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quenching (if necessary): Depending on the reaction, it may be necessary to quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling or by adding a quenching agent that does not interfere with the analysis.
-
Solvent Evaporation: Transfer the aliquot to a GC vial insert and evaporate the solvent under a gentle stream of nitrogen or in a vacuum concentrator. Complete dryness is crucial to avoid interference with the derivatization reagents.[3]
-
Internal Standard Addition: Add a known concentration of an internal standard to the dried sample. The internal standard should be a compound that is not present in the reaction mixture and has similar chemical properties to L-proline.
TMS Derivatization Protocol (Two-Step)
This two-step protocol is widely used for the derivatization of amino acids.[3][4]
-
Oximation:
-
To the dried sample containing the internal standard, add 20 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 30°C for 90 minutes with shaking.[3] This step converts carbonyl groups to their methoxime derivatives, preventing the formation of multiple TMS derivatives for certain compounds.
-
-
Silylation:
-
After the oximation step, add 80 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes with shaking.[3] This step replaces the active hydrogens on the carboxyl and amino groups of L-proline with TMS groups.
-
After incubation, the sample is ready for immediate GC-MS analysis. It is recommended to analyze the derivatized samples as soon as possible as TMS derivatives can be sensitive to moisture.[5]
-
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized amino acids. These may need to be optimized for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | TR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[4][6] |
| Inlet Temperature | 250°C[3] |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1)[3][4] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 70°C, hold for 1 min, ramp at 6°C/min to 330°C, hold for 10 min[3] |
| Mass Spectrometer | |
| Ion Source Temperature | 250°C[6] |
| Interface Temperature | 300°C[6] |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[6] |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target compounds. |
Data Presentation and Analysis
For reaction monitoring, the change in the concentration of reactants (L-proline) and the formation of products over time is of primary interest. The data can be presented in a table summarizing the peak area or concentration of each compound at different time points.
Table 1: Example of Quantitative Data for Reaction Monitoring
| Time Point (min) | L-proline Peak Area (Normalized to Internal Standard) | Product 1 Peak Area (Normalized to Internal Standard) |
| 0 | 1.00 | 0.00 |
| 15 | 0.75 | 0.25 |
| 30 | 0.50 | 0.50 |
| 60 | 0.25 | 0.75 |
| 120 | 0.05 | 0.95 |
Key Mass Fragments for TMS-L-proline:
The mass spectrum of di-TMS-L-proline typically shows characteristic fragment ions that can be used for its identification and quantification in SIM mode. Common fragments include ions resulting from the loss of a methyl group and cleavage of the pyrrolidine ring. While specific m/z values can vary slightly between instruments, some key fragments to monitor for di-TMS-L-proline (molecular weight 259 g/mol ) include m/z 142 and 216.[7]
Visualizations
TMS Derivatization of L-proline
Caption: TMS Derivatization Reaction of L-proline.
GC-MS Analysis Workflow for Reaction Monitoring
Caption: Workflow for Monitoring Reactions using GC-MS.
Considerations for Reaction Monitoring
-
Matrix Effects: Complex reaction mixtures can sometimes interfere with the derivatization process or the GC-MS analysis, a phenomenon known as matrix effects.[3] It is advisable to run a matrix-matched calibration curve to ensure accurate quantification.
-
Stability of Derivatives: TMS derivatives are susceptible to hydrolysis. Therefore, it is crucial to use anhydrous solvents and reagents and to analyze the samples promptly after derivatization.[1][5]
-
Method Validation: For reliable quantitative results, the analytical method should be validated for linearity, accuracy, precision, and limits of detection and quantification.
-
Automated Protocols: For high-throughput reaction monitoring, fully automated derivatization and injection protocols can significantly improve reproducibility and sample throughput.[1][4]
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 3. mdpi.com [mdpi.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. mdpi.com [mdpi.com]
- 7. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-silylation of L-proline
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-silylation is a crucial chemical modification technique used to protect reactive functional groups, enhance solubility in nonpolar solvents, and increase the volatility of compounds for analytical purposes such as gas chromatography. In the context of L-proline, a unique secondary amino acid vital in peptide synthesis and catalysis, N-silylation temporarily masks the amine and carboxylic acid groups. This protection strategy is pivotal in multi-step organic synthesis, preventing undesirable side reactions and enabling specific chemical transformations at other sites of a molecule. The resulting silylated L-proline, typically N,O-bis(trimethylsilyl)-L-proline, is a versatile intermediate in the preparation of proline-containing peptides and other complex molecules. These application notes provide a comprehensive guide to the N-silylation of L-proline, including detailed protocols, quantitative data, and workflow diagrams.
Chemical Principles
The N-silylation of L-proline involves the reaction of both the secondary amine and the carboxylic acid functional groups with a silylating agent. The most common silylating agents for this purpose are chlorotrimethylsilane (TMS-Cl) in the presence of a base, or hexamethyldisilazane (HMDS).
With TMS-Cl, a base such as triethylamine or pyridine is required to neutralize the hydrochloric acid byproduct generated during the reaction.[1] The reaction proceeds by the nucleophilic attack of the nitrogen and oxygen atoms of L-proline on the silicon atom of the silylating agent.
Alternatively, HMDS can be used as a silylating agent, often with a catalyst, to afford the desired product with ammonia as the only byproduct, which can simplify the work-up procedure.[2] The resulting product is typically L-proline trimethylsilyl ester, where both the nitrogen and the carboxylic acid are silylated.[3]
Key Experimental Parameters
The efficiency of the N-silylation of L-proline is influenced by several critical parameters that must be carefully controlled to ensure high yields and purity of the final product.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Silylating Agent | Chlorotrimethylsilane (TMS-Cl) or Hexamethyldisilazane (HMDS) | TMS-Cl is highly reactive but produces corrosive HCl, requiring a base. HMDS is less reactive but yields ammonia as a benign byproduct.[1][2] |
| Solvent | Anhydrous Dichloromethane (DCM), Chloroform, Acetonitrile, or Tetrahydrofuran (THF) | The reaction is sensitive to moisture, which can hydrolyze the silylating agent and the product. Anhydrous conditions are therefore essential.[4] |
| Base (for TMS-Cl) | Triethylamine (Et3N) or Pyridine | An organic base is necessary to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.[1] |
| Temperature | 0 - 25 °C | The reaction is typically exothermic. Maintaining a controlled temperature, especially during the addition of reagents, prevents side reactions and decomposition of the product. |
| Reaction Time | 5 minutes to several hours | Reaction time is dependent on the reactivity of the silylating agent and the specific substrate. The reaction progress should be monitored by TLC or GC.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere is recommended to prevent the ingress of moisture. |
Experimental Protocols
Below are two detailed protocols for the N-silylation of L-proline using different silylating agents.
Protocol 1: N-silylation of L-proline using Chlorotrimethylsilane (TMS-Cl) and Triethylamine
This protocol describes the silylation of L-proline using TMS-Cl as the silylating agent and triethylamine as the base.
Materials:
-
L-proline
-
Chlorotrimethylsilane (TMS-Cl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
5% Hydrochloric Acid (HCl) solution
-
5% Sodium Bicarbonate (NaHCO3) solution
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add L-proline (1 equivalent).
-
Suspend the L-proline in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the suspension with stirring.
-
Slowly add chlorotrimethylsilane (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 5% HCl solution, 5% NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude N,O-bis(trimethylsilyl)-L-proline.
-
The product can be further purified by vacuum distillation if required.
Protocol 2: N-silylation of L-proline using Hexamethyldisilazane (HMDS)
This protocol utilizes HMDS, which offers a milder and more neutral reaction condition.
Materials:
-
L-proline
-
Hexamethyldisilazane (HMDS)
-
Anhydrous Toluene or Acetonitrile
-
Catalytic amount of Chlorotrimethylsilane (TMS-Cl) or Iodine (I2) (optional)
Procedure:
-
In a dry reaction vessel equipped with a reflux condenser and under an inert atmosphere, add L-proline (1 equivalent) and anhydrous toluene.
-
Add hexamethyldisilazane (1.5 equivalents) to the suspension.
-
Optionally, add a catalytic amount of TMS-Cl or a few crystals of iodine to accelerate the reaction.[2]
-
Heat the reaction mixture to reflux (around 80-110 °C depending on the solvent) and maintain for 4-8 hours. The reaction progress can be monitored by the evolution of ammonia gas.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent and excess HMDS under reduced pressure to yield the N,O-bis(trimethylsilyl)-L-proline.
-
The product is often of sufficient purity for subsequent steps, but can be purified by vacuum distillation.
Product Characterization Data
The expected product of the reaction is N,O-bis(trimethylsilyl)-L-proline.
| Property | Value |
| Molecular Formula | C11H25NO2Si2 |
| Molecular Weight | 259.5 g/mol [5] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Varies with pressure, typically distilled under vacuum |
| 1H NMR (representative) | δ (ppm): ~3.0-3.5 (m, 1H, NCH), ~2.0-2.4 (m, 2H, CH2), ~1.5-1.9 (m, 2H, CH2), 0.1-0.3 (s, 18H, 2 x Si(CH3)3) |
| 13C NMR (representative) | δ (ppm): ~175 (C=O), ~60 (NCH), ~48 (NCH2), ~30 (CH2), ~25 (CH2), ~0 (Si(CH3)3) |
Visualizing the Workflow
The following diagrams illustrate the logical workflow of the N-silylation process.
Caption: Experimental workflow for N-silylation of L-proline.
Caption: Logical relationship of reactants and products.
Troubleshooting and Safety Precautions
-
Low Yield: This is often due to the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The silylating agent should be of high purity and handled under an inert atmosphere.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if using HMDS), or adding a catalyst.
-
Product Decomposition: The silylated product is sensitive to water and protic solvents. Work-up should be performed promptly, and the final product should be stored under anhydrous conditions.
-
Safety: Silylating agents like TMS-Cl are corrosive and react with moisture to produce HCl gas. All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triethylamine and pyridine are flammable and have strong odors. Handle with care.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester (CAS 7364-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. L-Proline, 1-(trimethylsilyl)-, trimethylsilyl ester | C11H25NO2Si2 | CID 522501 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Proline and its Derivatives as Catalysts for Robinson Annulation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson annulation is a cornerstone reaction in organic synthesis, enabling the formation of a six-membered ring to generate polycyclic compounds, such as steroids and terpenoids. A significant advancement in this field has been the development of organocatalytic, enantioselective versions of this reaction. L-proline, a naturally occurring amino acid, has emerged as a highly effective and versatile catalyst for these transformations. This document provides a detailed overview of the application of L-proline in Robinson annulation reactions, including quantitative data, experimental protocols, and mechanistic insights. While direct catalytic data for TMS-L-proline is not extensively documented in the reviewed literature, we will discuss the well-established use of L-proline and the potential implications of using silylated derivatives.
L-Proline Catalyzed Robinson Annulation: Data Summary
The enantioselective synthesis of the Wieland-Miescher ketone is a benchmark for the L-proline catalyzed Robinson annulation. The following tables summarize key quantitative data from various studies, highlighting the influence of reaction conditions on yield and enantioselectivity.
Table 1: Synthesis of Wieland-Miescher Ketone via L-Proline Catalysis
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 35 | DMSO | 35 | 89 | 49 | 76 | [1] |
| 35 | DMSO | RT | 90 | 55 | 75 | [1] |
| 1 | [pyC4]NTf2 (Ionic Liquid) | RT | 2 | 88 | 93 | [2] |
| 1 | PEG (400) | RT | - | 90 | 99 | [3][4] |
| - | neat | 15-20 | several hours | - | - | [5] |
Note: "RT" denotes room temperature. The use of ionic liquids or PEG can significantly enhance yield and enantioselectivity while reducing catalyst loading.
Mechanistic Overview
The L-proline catalyzed Robinson annulation proceeds through a cascade of a Michael addition followed by an intramolecular aldol condensation. The catalytic cycle involves the formation of key intermediates:
-
Enamine Formation: L-proline reacts with a ketone (the Michael donor) to form a chiral enamine.
-
Michael Addition: The enamine undergoes a stereoselective conjugate addition to an α,β-unsaturated ketone (the Michael acceptor).
-
Iminium Ion Hydrolysis: The resulting iminium ion is hydrolyzed to release the Michael adduct and regenerate the L-proline catalyst.
-
Intramolecular Aldol Condensation: The Michael adduct, a 1,5-diketone, then undergoes an intramolecular aldol reaction, also catalyzed by L-proline, to form the six-membered ring.
-
Dehydration: The resulting aldol product is typically dehydrated under the reaction conditions or during workup to yield the final α,β-unsaturated ketone.
Experimental Protocols
Protocol 1: One-Pot Synthesis of (S)-Wieland-Miescher Ketone
This protocol is adapted from the work of Bui and Barbas.[1]
Materials:
-
2-methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK)
-
L-proline
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in anhydrous DMSO, add L-proline (0.35 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl vinyl ketone (1.5 eq) to the reaction mixture.
-
Stir the reaction at 35°C for 89-90 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the (S)-Wieland-Miescher ketone.
Protocol 2: Highly Efficient Synthesis of Wieland-Miescher Ketone in an Ionic Liquid
This protocol is based on the findings of Srivastava, utilizing an ionic liquid as the reaction medium.[2]
Materials:
-
2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (precursor triketone)
-
L-proline
-
1-butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide ([pyC4]NTf2)
Procedure:
-
In a round-bottomed flask, dissolve 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione (1.0 eq) in the ionic liquid [pyC4]NTf2 (1-3 mL per mmol of substrate).
-
Add L-proline (1 mol%) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
After the reaction is complete, extract the product from the ionic liquid using an organic solvent such as diethyl ether. The ionic liquid/catalyst system can be recovered and reused.
-
Combine the organic extracts and evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified if necessary.
Experimental Workflow
The general workflow for a typical L-proline catalyzed Robinson annulation is outlined below.
Note on this compound
While the user's query specified this compound, extensive protocols detailing its use as a primary catalyst for Robinson annulations are not readily found in the surveyed literature. The silylation of L-proline, creating derivatives like N,O-Bis-(trimethylsilyl)proline, would protect both the secondary amine and the carboxylic acid functionalities. This protection would likely inhibit the established catalytic mechanism which relies on the free amine and carboxylic acid groups to form the enamine and participate in the transition state.
However, silylated derivatives of related compounds, such as prolinol TBS ether, have been used in Robinson annulations, though sometimes with poorer results than proline itself.[6] It is conceivable that a TMS-protected proline derivative could be used as a precursor, with in-situ deprotection to generate the active L-proline catalyst. Alternatively, silylation could be explored to modify the catalyst's solubility in specific non-polar solvent systems, but this would require significant methodological development. For established and reliable protocols, L-proline remains the catalyst of choice.
Conclusion
L-proline is a powerful and efficient organocatalyst for asymmetric Robinson annulation reactions, providing access to valuable chiral building blocks like the Wieland-Miescher ketone. The reaction conditions can be optimized to achieve high yields and excellent enantioselectivities, with greener solvent systems like ionic liquids and PEG showing particular promise. The provided protocols offer a starting point for researchers to apply this methodology in their synthetic endeavors. Further research into modified proline catalysts may yet uncover new possibilities for enhancing this classic and vital transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. PEG-Solvent System for L-proline Catalyzed Wieland - Miescher Ket...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Amino acid salt catalyzed intramolecular Robinson annulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates with TMS-L-Proline Catalyst
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing TMS-L-proline as a catalyst in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in this compound catalyzed reactions can often be traced back to a few key areas. The following table summarizes common problems, their probable causes, potential solutions, and the expected outcome.
| Problem ID | Observation | Probable Cause | Suggested Solution | Expected Outcome |
| LC-01 | Reaction is sluggish or stalls at low conversion. | Catalyst Inactivity/Degradation: The this compound may have been hydrolyzed (de-silylated) due to exposure to moisture, rendering it less effective. | 1. Use freshly opened or properly stored catalyst. 2. Dry all solvents and reagents thoroughly. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Improved reaction rate and higher conversion. |
| LC-02 | Low conversion with specific substrates. | Substrate Reactivity: Electron-rich aldehydes are generally less reactive in proline-catalyzed aldol reactions. Sterically hindered ketones or aldehydes can also lead to lower conversion rates.[1] | 1. Increase reaction temperature. 2. Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%). 3. Prolong the reaction time. | Increased product yield, although stereoselectivity may be affected by temperature changes. |
| LC-03 | Inconsistent results between batches. | Catalyst Quality: The purity of the this compound catalyst can significantly impact its activity. Impurities from the synthesis or degradation products can inhibit the reaction. | 1. Verify the purity of the catalyst by NMR or other analytical methods. 2. Purify the catalyst if necessary (e.g., by recrystallization or chromatography). | Consistent and reproducible conversion rates. |
| LC-04 | Reaction works well at small scale but fails upon scale-up. | Mixing and Mass Transfer Issues: Inefficient stirring can lead to localized concentration gradients and reduced catalyst-substrate interaction. | 1. Use a more efficient stirring method (e.g., mechanical stirrer for larger volumes). 2. Ensure the reaction mixture is homogeneous. | Improved conversion rates on a larger scale. |
| LC-05 | Low conversion and formation of side products. | Incorrect Solvent Choice: The solvent has a significant impact on the reaction rate and selectivity. Proline-catalyzed reactions are sensitive to the polarity and coordinating ability of the solvent. | 1. Screen different aprotic solvents (e.g., DMSO, DMF, CH3CN, THF). 2. Consider using a mixture of solvents to optimize solubility and reactivity. | Identification of an optimal solvent system leading to higher conversion and fewer side products. |
| LC-06 | The reaction stops prematurely, even with excess reagents. | Catalyst Deactivation by Water: Trace amounts of water in the reaction mixture can hydrolyze the TMS group, converting the catalyst to L-proline, which has different solubility and catalytic properties. | 1. Use rigorously dried solvents and reagents. 2. Add a drying agent (e.g., molecular sieves) to the reaction mixture. | Sustained catalytic activity and higher final conversion. |
Frequently Asked Questions (FAQs)
Q1: My this compound catalyst has been stored for a while. How can I check if it's still active?
A1: The primary mode of deactivation for this compound is hydrolysis of the trimethylsilyl (TMS) group. You can check the integrity of your catalyst by taking a ¹H NMR spectrum. The presence of a significant peak around 0 ppm corresponding to the TMS group is a good indicator of its integrity. If you see a diminished TMS peak and the appearance of a broader peak characteristic of the N-H proton of L-proline, your catalyst has likely been hydrolyzed.
Q2: I am observing low diastereoselectivity along with low conversion. Are these issues related?
A2: Yes, factors that lead to low conversion can also affect diastereoselectivity. For instance, a partially hydrolyzed catalyst may lead to a mixture of catalytic species (this compound and L-proline), each favoring different transition states and thus different diastereomers. Additionally, running the reaction at a higher temperature to force conversion can sometimes erode the diastereoselectivity.
Q3: Can I regenerate my deactivated this compound catalyst?
A3: If the deactivation is due to hydrolysis of the TMS group, it is possible to regenerate the catalyst by re-silylation. A general procedure would involve reacting the deactivated catalyst (L-proline) with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine or imidazole) in an anhydrous solvent. The regenerated catalyst should be purified to remove any salts and excess reagents before use.
Q4: How does the choice of the ketone and aldehyde affect the conversion rate?
A4: The electronic and steric properties of your substrates are crucial.
-
Aldehydes: Electron-withdrawing groups on the aldehyde generally increase its reactivity and lead to higher conversion rates. Conversely, electron-donating groups can decrease reactivity.[1]
-
Ketones: Less sterically hindered ketones, such as acetone or cyclohexanone, are typically more reactive than bulkier ketones.
If you are working with a challenging substrate, you may need to optimize the reaction conditions more extensively (e.g., higher temperature, longer reaction time, higher catalyst loading).
Q5: What is the optimal catalyst loading for a this compound catalyzed reaction?
A5: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. A good starting point is typically 10-20 mol%. If you are experiencing low conversion with unreactive substrates, increasing the catalyst loading to 30 mol% may be beneficial. However, higher catalyst loadings can sometimes lead to the formation of byproducts and make purification more challenging.
Experimental Protocols
General Protocol for a this compound Catalyzed Aldol Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all solvents and liquid reagents are anhydrous. Use freshly distilled solvents or solvents from a solvent purification system.
-
Solid reagents should be dried under vacuum.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound (0.1-0.3 equivalents).
-
Add the anhydrous solvent (e.g., DMSO, DMF, or CH3CN) to dissolve the catalyst.
-
Add the ketone (2-10 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the aldehyde (1 equivalent) dropwise to the stirred solution.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol for Re-silylation of Deactivated this compound
This protocol describes a general method to regenerate L-proline back to this compound.
-
Preparation:
-
Ensure the deactivated catalyst (L-proline) is thoroughly dried.
-
Use anhydrous solvents and reagents.
-
-
Re-silylation Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the L-proline (1 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.
-
Add a base, such as triethylamine (2.5 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add trimethylsilyl chloride (TMSCl) (2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the solid with anhydrous DCM.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by sublimation or recrystallization if necessary.
-
Confirm the identity and purity of the regenerated catalyst by ¹H NMR.
-
Visualizing Troubleshooting and Workflows
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in this compound catalyzed reactions.
Caption: A flowchart for diagnosing and resolving low conversion rates.
Catalyst Deactivation and Regeneration Cycle
This diagram illustrates the deactivation of this compound via hydrolysis and the subsequent regeneration process.
References
Identifying and minimizing side reactions in TMS-L-proline catalysis
Welcome to the technical support center for TMS-L-proline catalysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize common side reactions encountered during experimentation. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Frequently Asked Questions
Q1: What are the most common side reactions observed in this compound catalyzed reactions?
A1: The most prevalent side reactions include:
-
Self-Condensation of Aldehydes: Aldehyde substrates can react with themselves (homodimerization) to form aldol or condensation products, reducing the yield of the desired cross-aldol product.
-
Oxazolidinone Formation: The catalyst can react with the ketone or aldehyde to form a stable oxazolidinone, which is often considered a parasitic species, sequestering the catalyst from the desired catalytic cycle.[1]
-
Epimerization/Retro-Aldol Reaction: The desired aldol product can undergo epimerization at the α-carbon of the carbonyl group or revert to the starting materials via a retro-aldol reaction, particularly with longer reaction times or elevated temperatures. This can lead to a decrease in diastereoselectivity and enantiomeric excess over time.
-
Dienamine Formation and Subsequent Reactions: Under certain conditions, especially with prolonged reaction times or high catalyst loading, dienamines can form, leading to undesired oligomerization products.
Q2: How does the trimethylsilyl (TMS) group on the proline catalyst affect its performance and side reactions compared to unmodified L-proline?
A2: The O-trimethylsilyl group on L-proline primarily increases its solubility in non-polar organic solvents, allowing for a broader range of reaction media compared to the poor solubility of unmodified L-proline in many organic solvents. This enhanced solubility can lead to more homogeneous reaction conditions and potentially faster reaction rates. However, the TMS group can also influence the catalyst's reactivity and selectivity. While it can enhance catalytic activity in certain systems, it may also alter the transition state geometry, potentially impacting diastereo- and enantioselectivity. The TMS group is also susceptible to hydrolysis, especially in the presence of water, which would regenerate the unmodified L-proline in situ.
Troubleshooting Specific Issues
Q3: My reaction is showing low yield of the desired product, and I suspect aldehyde self-condensation is the primary issue. How can I minimize this?
A3: Aldehyde self-condensation is a common problem, especially with unbranched aliphatic aldehydes. Here are several strategies to mitigate this side reaction:
-
Slow Addition of the Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the ketone and the catalyst can maintain a low instantaneous concentration of the aldehyde, thus favoring the cross-aldol reaction over self-condensation.
-
Use of Excess Ketone: Employing the ketone as the solvent or in large excess shifts the equilibrium towards the formation of the desired cross-aldol product.
-
Solvent Optimization: The choice of solvent can significantly impact the relative rates of the desired reaction and side reactions. For instance, a mixture of chloroform and DMSO has been shown to improve chemoselectivity in some proline-catalyzed aldol reactions.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the self-condensation reaction more significantly than the desired cross-aldol reaction, leading to improved selectivity.
Q4: I am observing a significant amount of what I believe to be an oxazolidinone byproduct. How can I prevent its formation?
A4: Oxazolidinone formation sequesters the catalyst. To minimize this:
-
Control of Water Content: The presence of a small amount of water can help to hydrolyze the oxazolidinone back to the active catalyst and the carbonyl compound, thus keeping the catalyst in the active cycle. However, excessive water can lead to hydrolysis of the TMS group on the catalyst and may negatively impact enantioselectivity. Careful optimization of the water content is crucial.
-
Use of Additives: Certain additives can help to suppress the formation of parasitic species. The specific additive will be reaction-dependent and may require screening.
-
Ketone as Solvent: Using a large excess of the ketone can disfavor the formation of the oxazolidinone derived from the aldehyde.
Q5: The diastereoselectivity and/or enantioselectivity of my reaction is decreasing over time. What is causing this and how can I fix it?
A5: A decrease in selectivity over time often points to product epimerization or a retro-aldol reaction. To address this:
-
Monitor Reaction Progress: It is crucial to monitor the reaction progress (e.g., by TLC or NMR) and stop the reaction once the optimal yield and selectivity are achieved, before significant product degradation occurs.
-
Lower Reaction Temperature: As with other side reactions, lowering the temperature can slow down the rate of epimerization and the retro-aldol reaction.
-
Immediate Work-up: Once the reaction is complete, prompt work-up and purification are essential to isolate the product before it degrades.
Data Summary
The following tables summarize the impact of various reaction parameters on the yield and enantiomeric excess (ee) in L-proline catalyzed reactions, providing insights that can be extrapolated to this compound systems.
Table 1: Effect of Solvent on the Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde Catalyzed by L-Proline
| Solvent | Conversion (%) | anti/syn Ratio | ee (%) [anti] |
| DMSO | >95 | 93:7 | 99 |
| CH3CN | >95 | 94:6 | 98 |
| DMF | >95 | 92:8 | 96 |
| Propan-2-ol | 70 | 85:15 | 90 |
| Acetone | 85 | 90:10 | 92 |
Data extrapolated from studies on L-proline catalysis.
Table 2: Influence of Ketone Excess on the Aldol Reaction
| Ketone Equivalents | Reaction Time (h) | Conversion (%) | ee (%) |
| 2 | 48 | 65 | 92 |
| 5 | 24 | 85 | 95 |
| 10 | 12 | >95 | 96 |
| 20 (as solvent) | 6 | >99 | 97 |
Qualitative trends based on general observations in proline catalysis.
Experimental Protocols
Protocol 1: Minimizing Aldehyde Self-Condensation via Slow Addition
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (5.0 mmol, 5.0 eq.), this compound (0.1 mmol, 10 mol%), and the solvent (5 mL).
-
Stir the mixture at the desired reaction temperature (e.g., 0 °C) for 15 minutes to ensure dissolution of the catalyst.
-
Prepare a solution of the aldehyde (1.0 mmol, 1.0 eq.) in the same solvent (5 mL).
-
Using a syringe pump, add the aldehyde solution to the reaction mixture over a period of 4-8 hours.
-
Upon completion of the addition, allow the reaction to stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: In-situ Monitoring and Quenching to Prevent Epimerization
-
Set up the reaction as described in Protocol 1 (either with or without slow addition, depending on the substrate).
-
At regular intervals (e.g., every hour), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot with a small amount of saturated NH4Cl solution and extract with a small volume of deuterated chloroform (CDCl3).
-
Analyze the CDCl3 layer by 1H NMR to determine the conversion and the diastereo-/enantiomeric ratio.
-
Once the optimal ratio of product to starting material and desired stereoselectivity is reached, immediately quench the entire reaction as described in step 6 of Protocol 1.
-
Proceed with the work-up and purification without delay.
Visualizations
Caption: Main catalytic cycle and competing side reactions in this compound catalysis.
Caption: Troubleshooting workflow for common issues in this compound catalysis.
References
Technical Support Center: Optimizing TMS-L-Proline Reactions
Welcome to the technical support center for the use of TMS-L-proline in chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction temperature and time for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used instead of L-proline?
A1: this compound, or N,O-Bis(trimethylsilyl)-L-proline, is a silylated derivative of the natural amino acid L-proline. The trimethylsilyl (TMS) groups on the nitrogen and carboxylic acid moieties increase the molecule's lipophilicity. This enhanced solubility in non-polar organic solvents is a primary reason for its use over L-proline, which has poor solubility in many common reaction media. This improved solubility can lead to shorter reaction times and improved yields and enantioselectivities.
Q2: What are the typical applications of this compound?
A2: this compound is primarily used as an organocatalyst in asymmetric synthesis, much like its parent compound, L-proline. It is particularly effective in reactions such as aldol condensations, Mannich reactions, and Michael additions. Its enhanced solubility makes it a valuable catalyst in solvent systems where L-proline is not effective.
Q3: How does temperature generally affect reactions catalyzed by this compound?
A3: As with many asymmetric catalytic reactions, temperature is a critical parameter. Generally, lower reaction temperatures (e.g., -25°C to 0°C) lead to higher enantioselectivity (ee) but may require longer reaction times to achieve good conversion. Conversely, higher temperatures (e.g., room temperature to 40°C) can increase the reaction rate but may result in lower enantioselectivity. Optimization is key to finding the best balance for a specific transformation.
Q4: What is the typical range for reaction times?
A4: Reaction times can vary significantly, from a few hours to over 72 hours. The optimal time depends on the reactivity of the substrates, the reaction temperature, and the catalyst loading. It is crucial to monitor the reaction progress by techniques such as TLC or GC-MS to determine the point of maximum conversion and to avoid potential side reactions or degradation of the product with prolonged reaction times.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of this compound.
Guide 1: Synthesis of this compound
Issue: Low or no yield of this compound during synthesis.
| Possible Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Silylating agents are highly sensitive to water. |
| Degraded silylating agent | Use a fresh bottle of the silylating agent (e.g., TMS-Cl, HMDS, BSTFA). Over time, these reagents can hydrolyze, reducing their effectiveness. |
| Insufficient reaction time or temperature | While silylation is often rapid, some protocols may require stirring for several hours at room temperature or gentle heating. Monitor the reaction to completion. |
| Inefficient HCl scavenging (when using TMS-Cl) | Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine) is used to neutralize the HCl byproduct. The formation of hydrochloride salts can inhibit the reaction. |
Issue: Product appears to be unstable or hydrolyzes back to L-proline.
| Possible Cause | Troubleshooting Step |
| Exposure to moisture during workup or storage | Workup procedures should be conducted using anhydrous solvents. Store the final product under an inert atmosphere and in a desiccator. |
| Protic solvents in workup | Avoid the use of protic solvents like methanol or ethanol during the workup, as they can cause desilylation. |
Guide 2: Catalytic Application of this compound
Issue: Low enantioselectivity in the catalyzed reaction.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high | Lower the reaction temperature. For many aldol reactions, temperatures between -10°C and -25°C provide a significant increase in enantiomeric excess. |
| Incomplete silylation of the catalyst | If generating this compound in situ, ensure the silylation reaction is complete before adding the substrates. |
| Presence of water | Traces of water can hydrolyze the catalyst and may also interfere with the stereochemical course of the reaction. Ensure all reagents and solvents are anhydrous. |
Issue: Low conversion or slow reaction rate.
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low | While beneficial for selectivity, very low temperatures can significantly slow down the reaction. A systematic study of the temperature effect is recommended to find an optimal balance. |
| Poor solubility of reactants or catalyst | Even with this compound, solubility can be an issue. Consider a different anhydrous, non-polar solvent. |
| Insufficient reaction time | Monitor the reaction over a longer period. Some reactions may require 48-72 hours for reasonable conversion. |
| Catalyst deactivation | Ensure the reaction is run under an inert atmosphere to prevent degradation of the catalyst or intermediates. |
Data Presentation
Table 1: Effect of Temperature on a Proline-Catalyzed Aldol Reaction
The following data is for a representative aldol reaction catalyzed by a proline derivative and illustrates the general trend observed with temperature modifications.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 (Room Temp) | 48 | ~68 | 70 |
| 2 | -25 | 48 | 66 | 93 |
Data adapted from a study on L-prolinamide derivatives, which demonstrates a common trade-off between yield and enantioselectivity with temperature.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for silylating amino acids. Optimization for specific equipment and reagent purity is recommended.
-
Preparation: Under an inert atmosphere (nitrogen or argon), add L-proline (1 equivalent) to a flame-dried flask equipped with a magnetic stirrer.
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or acetonitrile).
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Base Addition: Add a base such as triethylamine (2.2 equivalents) to the suspension.
-
Silylating Agent Addition: Cool the mixture in an ice bath (0°C). Slowly add trimethylsilyl chloride (TMS-Cl, 2.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Filter the reaction mixture under an inert atmosphere to remove the triethylammonium hydrochloride salt. The filtrate contains the this compound solution.
-
Isolation: The solvent can be removed in vacuo to yield this compound as an oil. Due to its moisture sensitivity, it is often preferable to use the solution directly in the subsequent catalytic reaction.
Protocol 2: General Procedure for a this compound Catalyzed Aldol Reaction
This protocol describes a typical setup for an aldol reaction using this compound.
-
Catalyst Preparation: Prepare a solution of this compound in an anhydrous solvent (e.g., acetone, chloroform) as described in Protocol 1, or dissolve isolated this compound (typically 10-30 mol%) in the reaction solvent.
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Reaction Setup: To the catalyst solution, add the ketone (e.g., acetone, often used as the solvent as well) and cool the mixture to the desired temperature (e.g., -25°C).
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Substrate Addition: Slowly add the aldehyde (1 equivalent) to the reaction mixture.
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Reaction Monitoring: Stir the reaction at the set temperature for the optimized reaction time (e.g., 24-72 hours). Monitor the progress of the reaction using TLC or GC.
-
Quenching and Workup: Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis and its use in catalysis.
Caption: Troubleshooting logic for low enantioselectivity in this compound catalyzed reactions.
Technical Support Center: Managing Moisture Sensitivity in TMS-L-proline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilyl-L-proline (TMS-L-proline). Given the hygroscopic nature of this reagent, this guide focuses on managing moisture sensitivity to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a silylated derivative of the amino acid L-proline. The trimethylsilyl (TMS) groups on both the carboxylic acid and the amine functionalities increase its solubility in organic solvents and can offer advantages in certain organocatalytic reactions, such as aldol condensations. The TMS groups can be easily removed during workup, regenerating the proline catalyst in situ or yielding the final product.
Q2: How moisture-sensitive is this compound?
This compound is highly sensitive to moisture. It is hygroscopic and will readily react with water in the atmosphere or in solvents. This hydrolysis reaction cleaves the TMS groups, converting this compound back to L-proline and forming trimethylsilanol (TMSOH), which can further dimerize to hexamethyldisiloxane (TMS2O). This degradation can significantly impact the outcome of your reaction.
Q3: What are the consequences of moisture contamination in my this compound reaction?
Moisture contamination can lead to several undesirable outcomes:
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Reduced Yield: Hydrolysis of this compound to L-proline can alter the catalytic activity and solubility of the catalyst, potentially slowing down the reaction or leading to the formation of side products.
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Decreased Stereoselectivity: The presence of water can affect the transition state of the reaction, leading to a reduction in enantioselectivity and diastereoselectivity.[1]
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Formation of Side Products: The byproducts of hydrolysis, such as TMSOH and TMS2O, can potentially react with other components in your reaction mixture, leading to unexpected side products.
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Irreproducible Results: Failure to control moisture levels will lead to inconsistent results between experiments.
Q4: How should I store this compound?
To prevent degradation, this compound should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. It is advisable to store it in a desiccator containing a suitable drying agent. For long-term storage, keeping it in a freezer can also help to minimize degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Moisture contamination: The this compound may have hydrolyzed before or during the reaction. | - Ensure all glassware is rigorously dried (oven or flame-dried).- Use freshly distilled, anhydrous solvents.- Handle this compound under an inert atmosphere (glove box or Schlenk line).- Check the quality of the this compound; it may have degraded during storage. |
| Incorrect reaction conditions: Temperature, reaction time, or stoichiometry may be suboptimal. | - Review the literature for optimized conditions for your specific reaction.- Perform a small-scale optimization screen to determine the best parameters. | |
| Poor stereoselectivity (low ee or dr) | Presence of water: Even small amounts of water can disrupt the chiral environment of the reaction. | - Follow the stringent anhydrous techniques outlined in the "Experimental Protocols" section.- Consider the use of molecular sieves to scavenge trace amounts of water in the reaction mixture. |
| Solvent effects: The polarity of the solvent can influence the stereochemical outcome. | - Experiment with different anhydrous aprotic solvents to find the optimal one for your reaction. | |
| Formation of unexpected side products | Hydrolysis of this compound: Byproducts like TMSOH or TMS2O may be reacting with your starting materials or products. | - Minimize moisture to prevent the formation of these byproducts.- Analyze the side products by techniques like GC-MS or NMR to identify them and deduce their origin. |
| Reaction with L-proline: If this compound has hydrolyzed, the resulting L-proline may catalyze different reaction pathways. | - Compare your results to a reaction run with L-proline as the catalyst to see if the side products are consistent with proline catalysis. | |
| Cloudy or heterogeneous reaction mixture | Incomplete dissolution of this compound or precipitation of L-proline: This can occur if the solvent is not sufficiently dry or if the this compound has hydrolyzed. | - Ensure the use of high-purity, anhydrous solvents.- If the reaction mixture becomes cloudy, it is a strong indicator of moisture contamination. The experiment should be repeated with stricter anhydrous techniques. |
Data Presentation: Impact of Water on Proline-Catalyzed Aldol Reactions
Table 1: Effect of Water on the (S)-Proline-Catalyzed Aldol Condensation Between Cyclohexanone and 4-Nitrobenzaldehyde
| Solvent | Conversion (%) | anti/syn Ratio | ee (%) (anti) |
| Methanol | 98 | 85:15 | 80 |
| Water | 15 | 95:5 | >99 |
| Methanol/Water (4:1 v/v) | 98 | 90:10 | 95 |
| Methanol/Water (2:1 v/v) | 98 | 92:8 | 96 |
Data adapted from a study on L-proline catalyzed reactions and is for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Handling and Dispensing this compound under Anhydrous Conditions
This protocol describes the safe handling of this compound using a glove box or Schlenk line to prevent moisture contamination.
Materials:
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This compound (in a sealed container)
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Anhydrous solvent (e.g., dichloromethane, freshly distilled)
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Oven-dried or flame-dried glassware (e.g., round-bottom flask, syringe)
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Inert gas source (argon or nitrogen)
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Glove box or Schlenk line
-
Septa, needles, and other standard air-free technique equipment
Procedure:
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >120 °C for at least 4 hours or by flame-drying under vacuum. Allow the glassware to cool to room temperature under a stream of inert gas.
-
Inert Atmosphere Setup:
-
Glove Box: Place the sealed container of this compound, dried glassware, and other necessary equipment inside the glove box antechamber. Purge the antechamber according to the glove box's standard operating procedure before transferring the items into the main chamber.
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Schlenk Line: Assemble the reaction flask and equip it with a septum. Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
-
Dispensing this compound:
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In a Glove Box: Inside the glove box, carefully open the this compound container. Weigh the desired amount of the reagent directly into the reaction flask.
-
Using a Schlenk Line: If a glove box is not available, a positive pressure of inert gas can be used to protect the reagent. Quickly open the container under a positive flow of inert gas and transfer the desired amount to the reaction flask. This method carries a higher risk of brief atmospheric exposure and should be performed swiftly.
-
-
Dissolution and Reaction Setup:
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Add the anhydrous solvent to the flask containing the this compound via a dry syringe.
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Seal the flask and proceed with the addition of other reagents under the inert atmosphere.
-
Protocol 2: General Procedure for a this compound Catalyzed Aldol Reaction
This protocol provides a general workflow for a typical aldol reaction using this compound as the catalyst under anhydrous conditions.
Materials:
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This compound
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Aldehyde
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Ketone
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Anhydrous solvent (e.g., CH2Cl2)
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Oven-dried or flame-dried reaction flask with a magnetic stir bar
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Inert gas setup (as in Protocol 1)
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Syringes and needles
Procedure:
-
Flask Preparation: Set up an oven-dried or flame-dried round-bottom flask with a magnetic stir bar under an inert atmosphere as described in Protocol 1.
-
Addition of Reagents:
-
To the flask, add this compound (e.g., 10-20 mol%).
-
Add the anhydrous solvent (e.g., 0.5 M concentration with respect to the aldehyde).
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Stir the mixture until the catalyst is fully dissolved.
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Add the ketone (e.g., 1.5 - 5 equivalents).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
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Slowly add the aldehyde (1 equivalent) to the reaction mixture via a syringe.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Workup:
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl.
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Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Reactions.
Caption: Troubleshooting Logic for Poor Reaction Outcomes.
References
Reducing byproducts during the synthesis of TMS-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N,O-Bis(trimethylsilyl)-L-proline (TMS-L-proline).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on identifying the root causes and providing actionable solutions.
| Issue | Potential Cause | Recommendation |
| Low Yield of this compound | Incomplete Silylation: Insufficient silylating agent or reaction time. | Ensure at least two equivalents of the silylating agent (e.g., TMSCl) are used for every equivalent of L-proline to silylate both the amine and carboxylic acid groups.[1] Monitor the reaction progress using techniques like GC-MS or ¹H NMR to ensure it has gone to completion. |
| Hydrolysis: Presence of moisture in the reaction. | The trimethylsilyl groups are highly susceptible to hydrolysis.[1] All glassware must be oven-dried, and anhydrous solvents and reagents must be used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Suboptimal Reaction Temperature: Temperature is too high, leading to desilylation, or too low, resulting in a sluggish reaction. | Maintain the reaction temperature between 0–25°C to prevent desilylation while ensuring an adequate reaction rate.[1] | |
| Presence of Unreacted L-proline | Insufficient Silylating Agent: Not enough silylating agent was used to fully convert the starting material. | Review and adjust the stoichiometry of your reagents. Use a slight excess of the silylating agent to drive the reaction to completion. |
| Poor Reagent Quality: The silylating agent may have degraded due to improper storage. | Use a fresh bottle of the silylating agent or purify it before use. Ensure silylating agents are stored under anhydrous conditions. | |
| Presence of Mono-TMS-L-proline | Incomplete Reaction: The reaction was stopped prematurely, or the stoichiometry was not optimal for complete disilylation. | Increase the reaction time and/or the amount of silylating agent. Monitor the reaction to confirm the disappearance of the mono-silylated intermediate. |
| Product is an Oil Instead of a Solid | Presence of Impurities: Byproducts such as monosilylated proline, residual solvent, or byproducts from the silylating agent (e.g., acetamide from BSA) can prevent crystallization.[2] | Purify the crude product using vacuum distillation or silica gel chromatography to remove impurities.[1] |
| Formation of White Precipitate (e.g., Triethylamine HCl) | Use of Amine Base with Halosilane: This is an expected byproduct when using an amine base like triethylamine to neutralize the HCl generated from trimethylsilyl chloride.[3] | The salt precipitate can be removed by filtration at the end of the reaction. Ensure the filtration is performed under anhydrous conditions to prevent hydrolysis of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts include:
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Mono-TMS-L-proline: The result of incomplete silylation where only the carboxylic acid or the amine group has been silylated.
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L-proline: Unreacted starting material or the product of hydrolysis.[1]
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Hexamethyldisiloxane (HMDSO): Formed from the hydrolysis of the TMS groups.
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Silylating Agent Byproducts: For example, when using N,O-Bis(trimethylsilyl)acetamide (BSA), acetamide is a byproduct.[2] When using TMSCl with triethylamine, triethylamine hydrochloride is formed.[3]
Q2: How can I minimize the hydrolysis of my product?
A2: this compound is extremely sensitive to moisture.[1][4] To minimize hydrolysis:
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Use oven-dried glassware.
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Use anhydrous solvents and reagents. Molecular sieves can be added to the solvent to ensure dryness.[1]
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Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Perform the workup and purification steps under anhydrous conditions where possible.
Q3: What is the optimal temperature for the synthesis?
A3: The recommended temperature range for the silylation of L-proline is typically between 0°C and 25°C.[1] Lower temperatures can slow down the reaction, while higher temperatures may promote desilylation and other side reactions.
Q4: Which silylating agent is best for this synthesis?
A4: Common silylating agents include trimethylsilyl chloride (TMSCl), N,O-bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2][5]
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TMSCl: Highly reactive and cost-effective, but generates HCl which needs to be neutralized with a base (e.g., triethylamine), forming a salt byproduct.[3]
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BSA: A powerful silylating agent with the advantage that its byproduct, acetamide, is volatile and can be removed under vacuum.[4]
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MSTFA: Produces a highly volatile byproduct, N-methyltrifluoroacetamide, which is beneficial for subsequent GC analysis as it is less likely to interfere with the product peak.[5]
The choice of agent depends on the specific requirements of your experiment, including scale, desired purity, and downstream applications.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots from the reaction mixture (and quenching them appropriately) and analyzing them by:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a very effective technique for separating and identifying the volatile TMS-derivatized products and byproducts.[5][6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the N-H and O-H protons of L-proline and the appearance of the trimethylsilyl group signals.
Q6: What are the recommended purification and storage methods?
A6: The crude product can be purified by vacuum distillation or silica gel chromatography.[1] For storage, this compound should be kept in a tightly sealed container under an inert atmosphere and refrigerated to prevent degradation. Due to its hygroscopic nature, exposure to air and moisture must be minimized.[1]
Experimental Protocols
Synthesis of this compound using Trimethylsilyl Chloride (TMSCl)
This protocol describes a general procedure for the silylation of L-proline using TMSCl and triethylamine.
Materials:
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L-proline
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Trimethylsilyl chloride (TMSCl)
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Triethylamine (Et₃N)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
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Anhydrous sodium sulfate
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Round-bottom flask, condenser, and other appropriate glassware (oven-dried)
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Magnetic stirrer
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Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Add L-proline (1 equivalent) to the flask, followed by the addition of anhydrous DCM or THF.
-
Cool the suspension to 0°C using an ice bath.
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Slowly add triethylamine (2.2 equivalents) to the suspension with stirring.
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To this mixture, add trimethylsilyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for 2-4 hours, or until the reaction is complete as monitored by GC-MS or TLC.[1]
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Once the reaction is complete, filter the mixture under an inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous solvent.
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Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation.[1]
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for this compound synthesis and byproduct formation.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. L-Proline Trimethylsilyl Ester () for sale [vulcanchem.com]
- 2. Silylation - Wikipedia [en.wikipedia.org]
- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 4. N,O-Bis(trimethylsilyl)acetamide: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
Technical Support Center: Refining Purification Methods for Products from TMS-L-Proline Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying products from reactions involving TMS-L-proline. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound mediated reactions?
A1: Common impurities include residual L-proline catalyst, silyl byproducts (e.g., trimethylsilanol, hexamethyldisiloxane), unreacted starting materials, and side products from the reaction itself, such as oxazolidinones formed between proline and carbonyl compounds.[1][2] It is also possible for the TMS group to be prematurely cleaved during the reaction or workup, leading to a mixture of silylated and non-silylated products.
Q2: How can I efficiently remove the L-proline catalyst after the reaction?
A2: A standard method for removing the water-soluble L-proline catalyst is through an aqueous workup.[3] The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water or a saturated aqueous solution of ammonium chloride.[3][4] For products that are sensitive to acidic or basic conditions, careful control of the pH during the aqueous wash is crucial.
Q3: My TMS-protected product seems to be unstable on silica gel. What are my options?
A3: TMS ethers, particularly of phenols, can be labile and may not survive silica gel chromatography.[5] If you observe product degradation on a TLC plate, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil for column chromatography.[6] Alternatively, a "dry loading" technique where the sample is adsorbed onto a small amount of silica before being added to the column can sometimes minimize decomposition.[3]
Q4: When is the best stage to remove the TMS protecting group?
A4: The timing of TMS group removal depends on the overall synthetic strategy and the stability of the deprotected product. Often, the TMS group is removed after initial purification of the silylated product to avoid potential complications during chromatography of the more polar, unprotected compound. However, if the TMS-protected product is difficult to purify, deprotection prior to chromatography may be advantageous.
Q5: What are the recommended methods for TMS deprotection in this context?
A5: Treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, is a common and effective method for cleaving TMS ethers.[7][8] Acidic conditions, such as a mild acid wash (e.g., dilute HCl in methanol), can also be used, but care must be taken if other acid-sensitive functional groups are present.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low product yield after workup. | - Product is partially soluble in the aqueous layer. - Product is volatile and lost during solvent removal. - Product degraded during acidic or basic washes.[1] | - Back-extract the aqueous layers with the organic solvent. - Use gentle conditions for solvent evaporation (e.g., reduced pressure at low temperature). - Test the stability of your product to the workup conditions on a small scale before proceeding.[1] |
| Persistent emulsion during aqueous extraction. | - Presence of amphiphilic molecules or fine solids at the interface. | - Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. - Filter the mixture through a pad of Celite. - Centrifuge the mixture to break the emulsion. |
| Product co-elutes with impurities during column chromatography. | - Similar polarity of the product and impurities (e.g., silyl byproducts or reaction side products). | - Optimize the solvent system for chromatography; a shallow gradient or isocratic elution may improve separation. - Consider using a different stationary phase (e.g., alumina, C18 reversed-phase). - If co-eluting with silyl byproducts, consider deprotection before chromatography. |
| Incomplete removal of TBAF and related salts after deprotection. | - Tetrabutylammonium salts can be difficult to remove completely with a standard aqueous wash, especially for polar products.[7][9] | - Wash the organic layer multiple times with water or a saturated aqueous solution of NH4Cl.[10] - A non-aqueous workup involving the addition of a sulfonic acid resin and calcium carbonate can effectively sequester TBAF residues.[7][9] |
| NMR spectrum of the purified product shows unexpected peaks. | - Residual proline catalyst. - Silyl byproducts. - Contamination from solvents or grease. | - Residual proline can be identified by its characteristic NMR signals; re-purify by washing with water if the product is not water-soluble. - Silyl byproducts like hexamethyldisiloxane often show a sharp singlet around 0 ppm. - Compare the spectrum with known spectra of common laboratory contaminants. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Purification
-
Quenching the Reaction: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Dilute the mixture with an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NH4Cl, water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[3][6]
Protocol 2: TMS Deprotection using TBAF
-
Reaction Setup: Dissolve the TMS-protected compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of TBAF: Add a 1.0 M solution of TBAF in THF (typically 1.1 to 1.5 equivalents per TMS group) dropwise at 0 °C.
-
Monitoring the Reaction: Warm the reaction to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.
-
Purification of Deprotected Product: Purify the deprotected product by column chromatography. Note that the polarity of the eluent will likely need to be increased compared to the purification of the silylated precursor.
Quantitative Data Summary
The following table summarizes typical yields and purity levels for products of proline-catalyzed aldol reactions, which are analogous to many this compound reactions. Actual results will vary depending on the specific substrates and reaction conditions.
| Purification Stage | Typical Yield Range (%) | Typical Purity/ee Range (%) | Notes |
| Crude Product after Workup | 85-99% (conversion) | 80-98% ee | Yields at this stage are often reported as conversion based on the limiting reagent.[11] |
| After Column Chromatography | 70-95% (isolated yield) | >98% purity, 90-99% ee | Yield loss is expected during chromatography. Purity is typically assessed by NMR, and enantiomeric excess (ee) by chiral HPLC.[4][6] |
| After TMS Deprotection and Purification | 80-95% (for the deprotection step) | >98% purity | The deprotection step is usually high-yielding, but subsequent purification can lead to some material loss. |
Visualizations
Caption: General workflow for this compound reactions.
Caption: Troubleshooting decision tree for purification.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TMS-L-Proline Catalysis with Additives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylsilyl-L-proline (TMS-L-proline) as a catalyst in asymmetric synthesis. The following information addresses common issues encountered during experiments and offers solutions for optimizing catalytic activity through the use of additives.
Frequently Asked Questions (FAQs)
Q1: What is the general role of additives in L-proline and this compound catalyzed reactions?
Additives can significantly influence the outcome of proline-catalyzed reactions by modifying the catalyst's solubility, reactivity, and stereoselectivity.[1] They can participate in the reaction mechanism by stabilizing transition states or preventing catalyst deactivation.[2] Common additives include water, alcohols, acids, and ionic liquids.
Q2: How does the silyl protecting group in this compound affect its catalytic activity compared to L-proline?
The trimethylsilyl (TMS) group on the hydroxyl moiety of hydroxyproline can enhance the catalyst's solubility in organic solvents. One study investigating a similar tert-butyldimethylsilyl (TBDMS) protected proline derivative found it to be highly effective, leading to shorter reaction times and improved yields and enantiomeric excess compared to unmodified L-proline in both organic solvents and supercritical CO₂.
Q3: Can water be used as an additive with this compound?
While unmodified L-proline is known to function in the presence of water, the effect of water on silyl-protected proline derivatives is less documented. For L-proline, water can have a dual role: it may slow down the catalytic cycle but can also prevent catalyst deactivation by suppressing irreversible off-cycle pathways.[2] However, the hydrophobic nature of the TMS group might lead to different behavior. It is generally recommended to start with anhydrous conditions and introduce water as an additive in a controlled manner to study its effect on a specific reaction.
Q4: Are there any recommended starting points for choosing an additive for a new this compound catalyzed reaction?
For novel applications, it is advisable to screen a small panel of additives. Based on literature for L-proline and its derivatives, good starting points include:
-
Protic co-solvents: Methanol/water mixtures have been shown to be effective for L-proline catalysis.[1]
-
Brønsted acids: Weak acids like benzoic acid have been used to improve reaction rates and selectivities in some proline-catalyzed aldol reactions.[3][4]
-
Ionic Liquids: These can act as both the solvent and a co-catalyst, enhancing reaction rates and facilitating catalyst recycling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Poor catalyst solubility.2. Catalyst deactivation.3. Insufficient catalyst loading. | 1. Use a more non-polar co-solvent or consider an ionic liquid.2. Add a small amount of water to potentially prevent deactivation pathways.[2] For silyl-protected prolines, ensure anhydrous conditions are maintained if hydrolysis is a concern.3. Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Low Enantioselectivity (ee) | 1. Suboptimal reaction temperature.2. Inappropriate solvent.3. Undesirable side reactions. | 1. Lower the reaction temperature. Asymmetric induction is often more effective at reduced temperatures.2. Screen a range of solvents with varying polarities.3. The addition of a Brønsted acid can sometimes improve enantioselectivity by influencing the transition state.[4] |
| Low Diastereoselectivity (dr) | 1. Additive interfering with the transition state geometry.2. Reaction kinetics favoring the undesired diastereomer. | 1. Experiment with different additives. For instance, in L-proline catalysis, the choice of counterion in added salts can switch diastereoselectivity.[1]2. Adjust the rate of addition of one reactant to the other to potentially favor the formation of the desired diastereomer. |
| Difficulty in Product Isolation/Catalyst Removal | 1. Catalyst solubility in the work-up solvent. | 1. For ionic liquid systems, the product can often be extracted with a non-polar organic solvent, leaving the catalyst in the ionic liquid phase for reuse.[5] |
Data Presentation: Effect of Silyl-Protected Proline and Additives
The following table summarizes data from a study on an aldol condensation using a tert-butyldimethylsilyl (TBDMS)-protected hydroxyproline, a close analog of this compound. This data illustrates the impact of the catalyst and solvent system on reaction outcomes.
Table 1: Aldol Condensation of Acetone and 4-Nitrobenzaldehyde
| Catalyst | Solvent System | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | DMSO | 55 | 70 |
| TBDMS-hydroxyproline | DMSO | 80 | 85 |
| TBDMS-hydroxyproline | sc-CO₂ | 60 | 75 |
| TBDMS-hydroxyproline | sc-CO₂ + Ionic Liquid | 75 | 82 |
(Data adapted from a study on (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid)
Experimental Protocols
General Procedure for a this compound Catalyzed Aldol Reaction
This is a general guideline and may require optimization for specific substrates.
-
To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (2.0 mL) at the desired temperature (e.g., room temperature or 0 °C), add this compound (0.1 mmol, 10 mol%).
-
If an additive is being tested, add it at this stage (e.g., 10 mol% of a Brønsted acid or a specific volume of a co-solvent).
-
Add the ketone (5.0 mmol, 5 equivalents) to the reaction mixture.
-
Stir the reaction and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield and stereoselectivity (ee and dr) by appropriate analytical methods (e.g., chiral HPLC).
Visualizations
Experimental Workflow for Additive Screening
Caption: Workflow for screening additives in this compound catalysis.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting steps for addressing low enantioselectivity.
References
- 1. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted acids as additives for the direct asymmetric aldol reaction catalyzed by l-prolinethioamides. direct evidence for enamine-iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Preventing catalyst degradation in TMS-L-proline reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent catalyst degradation and optimize TMS-L-proline catalyzed reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, or the yield of my desired product is lower than expected. What are the potential causes related to the this compound catalyst?
A1: Several factors related to the catalyst could be contributing to poor reaction performance:
-
Catalyst Inactivity: The this compound may have degraded due to improper storage or handling. It is sensitive to moisture and air. Ensure it is stored under an inert atmosphere and handled using anhydrous techniques.
-
Insufficient Catalyst Loading: While aiming for low catalyst loading is a principle of green chemistry, some reactions require a higher concentration of this compound to proceed at a reasonable rate.[1] High catalyst loading is a known characteristic of some proline-catalyzed protocols.[1]
-
Solvent Effects: The solubility and stability of the catalyst can be highly dependent on the solvent system. Proline's solubility is limited in many organic solvents, often necessitating the use of highly dipolar aprotic solvents like DMSO or DMF.[1] The use of co-solvents, such as water/methanol mixtures, has been shown to be effective for certain proline-catalyzed aldol reactions.[1]
-
Substrate or Reagent Inhibition: Certain functional groups on your starting materials or impurities in your reagents could be poisoning the catalyst.
Q2: I am observing significant side product formation. How can I improve the selectivity of my this compound catalyzed reaction?
A2: Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway:
-
Temperature Control: Many organocatalytic reactions are sensitive to temperature. Running the reaction at a lower temperature can often enhance stereoselectivity, although it may require longer reaction times.
-
Water Content: The presence of water can be detrimental or beneficial depending on the specific reaction. While anhydrous conditions are generally recommended to prevent hydrolysis of the silyl group and potential catalyst deactivation, controlled amounts of water can sometimes enhance stereoselectivity in proline-catalyzed reactions.[2][3] DFT calculations have suggested that the presence of water can influence the predominant reaction intermediate.[2]
-
Catalyst Modification: Consider using derivatives of proline. For instance, immobilizing L-proline on a solid support can alter its microenvironment and potentially improve selectivity and stability.[4]
Q3: My this compound catalyst appears to be degrading over the course of the reaction or upon attempted recycling. What are the common degradation pathways and how can I prevent them?
A3: Catalyst degradation in proline-based systems can occur through several mechanisms.[5] Here are some common issues and preventative measures:
-
Hydrolysis: The trimethylsilyl (TMS) group is susceptible to hydrolysis, especially in the presence of acidic or basic impurities, or residual water in the reaction mixture. This reverts the catalyst to L-proline, which may have different solubility and catalytic activity profiles.
-
Prevention: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Oxidative Decomposition: Although less common, oxidative pathways can lead to catalyst degradation.
-
Prevention: Degas solvents and blanket the reaction with an inert gas.
-
-
Formation of Inactive Adducts: The catalyst can form stable, inactive adducts with substrates, products, or byproducts. For example, oxazolidinones can form from the reaction of proline with aldehydes or ketones, which can be considered a parasitic species.[6][7]
-
Prevention: Carefully control the stoichiometry of reactants. The use of excess ketone in aldol reactions can suppress some side reactions.[6]
-
Q4: Can I recycle my this compound catalyst? If so, what is the best practice?
A4: Recycling homogeneous catalysts like this compound can be challenging due to difficulties in separation from the reaction mixture. However, strategies exist to improve recyclability:
-
Immobilization: The most effective strategy is to immobilize the L-proline catalyst on a solid support, such as silica gel, magnetic nanoparticles, or polymers.[4][8] This heterogenization allows for easy recovery of the catalyst by filtration or magnetic separation and has been shown to maintain catalytic activity and selectivity over multiple cycles.[4]
-
Use of Ionic Liquids: Performing the reaction in an ionic liquid can allow for extraction of the product with a suitable solvent, leaving the catalyst in the ionic liquid phase for reuse.[9]
Data Summary Tables
Table 1: Effect of Solvent on Proline-Catalyzed Aldol Reaction
| Solvent | Conversion (%) | Enantioselectivity (%) | Diastereomeric Ratio (dr) |
| Methanol | High | Low | - |
| Water | Low | High | - |
| Methanol/Water (2:1 v/v) | High | High | - |
| DMSO | Good | Variable | - |
| DMF | Good | Variable | - |
Data compiled from qualitative descriptions in the literature.[1]
Table 2: Recyclability of Immobilized L-Proline Catalysts
| Catalyst Support | Reaction Type | Number of Cycles | Final Yield (%) | Final Selectivity (%) |
| MCM-41 Silica | Aldol Condensation | 3 | Slight Decrease | Maintained |
| Magnetic Nanoparticles | Aldol Reaction | >7 | - | - |
| Polymeric Ionic Liquids | - | Multiple | Maintained | Maintained |
Data represents findings from various studies on immobilized proline catalysts.[4][10]
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aldol Reaction
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the aldehyde (1.0 mmol, 1.0 equiv).
-
Solvent and Ketone: Add the anhydrous solvent (e.g., DMSO, 2.0 mL) and the ketone (5.0 mmol, 5.0 equiv).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC/MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Immobilization of L-Proline on Silica Gel (for Enhanced Stability and Recyclability)
This protocol describes a general method for covalently attaching L-proline to a silica support.
-
Silica Activation: Activate silica gel by heating at 150°C under vacuum for 4 hours.
-
Silanization: Suspend the activated silica gel in anhydrous toluene. Add (3-aminopropyl)triethoxysilane and reflux the mixture under an inert atmosphere for 24 hours to obtain aminopropyl-functionalized silica.
-
Proline Coupling: To a suspension of the aminopropyl-functionalized silica in DMF, add L-proline and a coupling agent (e.g., DCC or EDC). Stir the mixture at room temperature for 48 hours.
-
Washing: Filter the silica-supported L-proline and wash sequentially with DMF, dichloromethane, methanol, and diethyl ether to remove unreacted reagents.
-
Drying: Dry the catalyst under vacuum. The catalyst is now ready for use in reactions and can be recovered by simple filtration.
Visual Guides
Caption: Potential pathways for this compound catalyst deactivation.
Caption: A troubleshooting workflow for optimizing this compound reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. DFT study of the dual catalytic role of L-proline in the aldol reaction and the effect of water on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. An efficient proline-based homogeneous organocatalyst with recyclability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle of Chiral Catalysts: TMS-L-proline versus L-proline in Asymmetric Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of catalyst is paramount to achieving desired stereochemical outcomes. This guide provides a comprehensive comparison of the well-established organocatalyst L-proline and its silylated derivative, TMS-L-proline, in asymmetric synthesis. We delve into their performance, supported by experimental data, and provide detailed protocols for their application.
In the realm of organocatalysis, L-proline has long been a cornerstone, facilitating a wide array of asymmetric transformations with remarkable efficiency.[1][2][3][4] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows it to activate substrates through enamine and iminium ion intermediates, mimicking the action of natural aldolase enzymes.[1][2] However, the pursuit of enhanced reactivity and stereoselectivity has led to the development of modified proline catalysts, among which O-silylated derivatives, such as this compound, have shown considerable promise.
Performance in Asymmetric Aldol Reactions: A Quantitative Comparison
A direct comparison of L-proline and a representative O-silylated proline derivative, (2S,4R)-4-(tert-butyldimethylsilyl)oxy-pyrrolidine-2-carboxylic acid (TBDMS-L-proline), in the asymmetric aldol condensation of acetone with 4-nitrobenzaldehyde highlights the potential advantages of the silylated catalyst.
| Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | DMSO | 72 | 68 | 76 |
| TBDMS-L-proline | DMSO | 24 | 85 | 92 |
Table 1: Comparison of L-proline and TBDMS-L-proline in the asymmetric aldol reaction of acetone and 4-nitrobenzaldehyde. Data sourced from "Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media".[5]
The data clearly indicates that under similar conditions, TBDMS-L-proline not only accelerates the reaction, significantly reducing the required time from 72 to 24 hours, but also delivers a higher yield and superior enantioselectivity.
The Mechanistic Edge: How Silylation Enhances Catalysis
The enhanced performance of silylated L-proline derivatives can be attributed to the electronic and steric influence of the silyl group. While L-proline relies on its carboxylic acid to activate the electrophile through hydrogen bonding, this can also lead to catalyst aggregation and reduced solubility.
The introduction of a bulky silyl group on the proline backbone is thought to prevent this aggregation, leading to a higher effective catalyst concentration in the reaction medium. Furthermore, the electron-donating nature of the silyl group can modulate the electronic properties of the catalyst, potentially influencing the stability of the key enamine intermediate and the transition state of the reaction.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Proline-Catalyzed Direct Asymmetric Aldol Reactions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Determining Enantiomeric Purity of TMS-L-proline: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is critical for ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the enantiomeric excess of N-Trimethylsilyl (TMS)-L-proline, a key building block in asymmetric synthesis.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a cornerstone technique for chiral separations, offering high resolution and sensitivity. For proline and its derivatives, which often lack a strong UV chromophore, derivatization is a common strategy to enhance detection and improve chiral recognition. Below, we compare two prominent derivatization-based HPLC methods.
Method 1: Pre-column Derivatization with NBD-Cl
This normal-phase HPLC (NP-HPLC) method involves derivatizing the proline enantiomers with the fluorescent reagent 4-chloro-7-nitrobenzofurazan (NBD-Cl). This not only introduces a chromophore for UV or fluorescence detection but also creates diastereomers that can be separated on a chiral stationary phase.
Method 2: Pre-column Derivatization with Marfey's Reagent
This reversed-phase HPLC (RP-HPLC) method utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) to form diastereomers with the proline enantiomers. These diastereomers can then be separated on a standard achiral C18 column.
Performance Comparison of HPLC Methods
| Parameter | Method 1: NP-HPLC with NBD-Cl Derivatization | Method 2: RP-HPLC with Marfey's Reagent Derivatization |
| Stationary Phase | CHIRALPAK-IA (250 x 4.6 mm, 5 µm)[1][2] | Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.1% Trifluoroacetic acid (TFA) in Ethanol[1][2] | Buffer:Acetonitrile (78:22, v/v) (Buffer: 3.0 mL Triethylamine in 1000 mL water, pH 6.0 with o-phosphoric acid)[3] |
| Flow Rate | 0.6 mL/min[2] | 0.7 mL/min[3] |
| Detection Wavelength | 465 nm[1] | 335 nm[3] |
| Retention Time (D-isomer) | 6.72 min[1] | 22.82 min[3] |
| Retention Time (L-isomer) | 9.22 min[1] | 18.4 min[3] |
| Resolution (Rs) | > 1.5 (implied by clear separation) | 5.8[3] |
| Limit of Detection (LOD) | 0.6 ppm[1] | 0.0011 mg/mL[3] |
| Limit of Quantification (LOQ) | 2 ppm[1] | 0.0022 mg/mL[3] |
Alternative Analytical Methods
While HPLC is a robust technique, other methods offer advantages in terms of speed or reduced sample preparation.
Method 3: Mass Spectrometry (MS) Based Methods
Mass spectrometry, particularly when coupled with a chiral auxiliary, can provide rapid determination of enantiomeric excess without the need for chromatographic separation. One such approach involves parallel kinetic resolution with pseudo-enantiomeric mass-tagged auxiliaries.[4][5] This method allows for high-throughput screening with analysis times as short as approximately 2 minutes per sample.[4]
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral shift reagents or chiral solvating agents, can be a powerful tool for determining enantiomeric excess.[6] The formation of diastereomeric complexes with a chiral reagent leads to distinct signals for each enantiomer in the NMR spectrum, allowing for their quantification.[6][7][8]
Performance Comparison of Alternative Methods
| Parameter | Method 3: Mass Spectrometry (Parallel Kinetic Resolution) | Method 4: NMR Spectroscopy with Chiral Shift Reagents |
| Principle | Kinetic resolution with mass-tagged chiral auxiliaries[4][5] | Formation of diastereomeric complexes with distinct NMR signals[6][7][8] |
| Analysis Time | ~2 minutes per sample[4] | Typically longer than MS, requires acquisition and processing time |
| Sample Preparation | Derivatization with mass-tagged auxiliaries[4] | Addition of a chiral shift reagent to the NMR sample[6] |
| Advantages | High-throughput, rapid analysis[4][5] | Non-destructive, provides structural information |
| Limitations | Requires specialized mass-tagged reagents | Lower sensitivity compared to HPLC and MS, potential for signal overlap |
Experimental Protocols
HPLC Method 1: NP-HPLC with NBD-Cl Derivatization
1. Derivatization:
-
Prepare a 2 mg/mL solution of the TMS-proline sample in ethanol.
-
Add a solution of 4 mg/mL NBD-Cl in ethanol.
-
Heat the mixture at 60°C for 10 minutes.[2]
2. HPLC Analysis:
-
Flow Rate: 0.6 mL/min[2]
-
Column Temperature: 40°C[2]
-
Injection Volume: 10 µL[2]
-
Detection: 464 nm[2]
HPLC Method 2: RP-HPLC with Marfey's Reagent Derivatization
1. Sample Preparation:
-
Weigh 20 mg of the TMS-proline sample into a 10 mL volumetric flask.
-
Add 2 mL of 2.0 mg/mL sodium bicarbonate solution and dilute to the mark with the same solution.[3]
2. Derivatization:
-
Transfer 500 µL of the sample solution to a vial.
-
Add 500 µL of a 5 mg/mL solution of Marfey's reagent in acetonitrile.[3]
-
Seal the vial and heat at 65°C for one hour.[3]
-
Cool to room temperature and add 250 µL of 1M HCl solution.[3]
-
Take 300 µL of this solution and add 700 µL of diluent (Water:Acetonitrile, 50:50 v/v).[3]
3. HPLC Analysis:
-
Column: Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Buffer:Acetonitrile (78:22, v/v)[3]
-
Flow Rate: 0.7 mL/min[3]
-
Column Temperature: 30°C[3]
-
Injection Volume: 10 µL[3]
-
Detection: 335 nm[3]
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. impactfactor.org [impactfactor.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Fast mass spectrometry-based enantiomeric excess determination of proteinogenic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of L-proline derivatives as chiral shift reagents for enantiomeric recognition of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Catalytic Landscape: A Comparative Analysis of L-Proline and Its Silylated Derivative in Asymmetric Aldol Reactions
For researchers, scientists, and professionals in drug development, the quest for efficient and stereoselective catalytic systems is paramount. The asymmetric aldol reaction, a cornerstone of carbon-carbon bond formation, has been significantly advanced by organocatalysis, with L-proline emerging as a foundational catalyst. This guide provides an in-depth comparison of the well-established L-proline-catalyzed aldol reaction with a prominent silylated derivative, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether. This comparison is grounded in experimental data to elucidate the mechanistic nuances and performance differences between these two catalytic systems.
While the term "TMS-L-proline" might intuitively suggest a trimethylsilyl group on the carboxylic acid of proline, the prominent and highly effective catalyst in the literature is a TMS-protected prolinol derivative. In this context, "this compound" will refer to (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether for a practical and relevant comparison.
At a Glance: L-Proline vs. TMS-Protected Prolinol
| Catalyst | Typical Reaction Conditions | Yield | Enantiomeric Excess (ee) |
| L-Proline | Aldehyde, Ketone, DMSO or other polar aprotic solvents, Room Temperature | Good to Excellent | Moderate to High |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Aldehyde, Ketone, various organic solvents, often at lower temperatures | Excellent | Excellent to Outstanding |
The Enduring Catalyst: L-Proline's Reaction Mechanism
The catalytic cycle of L-proline in the asymmetric aldol reaction is a well-studied process that proceeds through a series of key intermediates. The bifunctional nature of L-proline, possessing both a secondary amine and a carboxylic acid, is crucial to its catalytic efficacy.
The reaction is initiated by the nucleophilic attack of the secondary amine of L-proline on the carbonyl carbon of the ketone, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a reactive enamine. This enamine then attacks the aldehyde electrophile. The stereochemistry of the final product is dictated by the facial selectivity of this attack, which is controlled by the chiral environment of the proline catalyst. The carboxylic acid group of proline is believed to play a critical role in activating the aldehyde through hydrogen bonding and in the final hydrolysis of the iminium intermediate to release the aldol product and regenerate the catalyst.
Caption: The catalytic cycle of the L-proline-catalyzed aldol reaction.
The High-Performance Alternative: TMS-Protected Prolinol
The introduction of a bulky trimethylsilyl (TMS) protecting group on the hydroxyl of a prolinol derivative, specifically (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, marked a significant advancement in organocatalyzed aldol reactions. This modification enhances both the steric bulk and the electronic properties of the catalyst, leading to superior stereocontrol.
The generally accepted mechanism for TMS-protected prolinol catalysts also involves the formation of an enamine intermediate. However, the bulky diphenylmethyl and TMS groups create a more defined and rigid chiral pocket around the reactive enamine. This steric hindrance more effectively directs the approach of the aldehyde, resulting in significantly higher enantioselectivity compared to unmodified L-proline.
Experimental Data: A Head-to-Head Comparison
To provide a clear comparison, we will examine the performance of L-proline and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether in the asymmetric aldol reaction between an aldehyde and a ketone.
L-Proline Catalyzed Aldol Reaction
Reaction: Benzaldehyde + Propanal
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | anti:syn | ee (%) (anti) |
| 1 | L-Proline (20) | CH2Cl2 | 4 | 99 | 95:5 | 99 |
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Catalyzed Aldol Reaction
Reaction: Benzaldehyde + Propanal
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | anti:syn | ee (%) (anti) |
| 2 | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (1) | Toluene | 2 | 95 | >99:1 | >99 |
As the data indicates, while L-proline is a highly effective catalyst, the TMS-protected prolinol derivative achieves comparable to superior yields and enantioselectivity with a significantly lower catalyst loading and in a shorter reaction time.
Detailed Experimental Protocols
L-Proline Catalyzed Aldol Reaction of Benzaldehyde and Propanal
-
To a solution of benzaldehyde (0.5 mmol) in CH2Cl2 (1.0 mL) is added L-proline (0.0115 g, 0.1 mmol, 20 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
Propanal (0.145 g, 2.5 mmol) is then added, and the reaction is stirred at room temperature for 4 hours.
-
The reaction is quenched with water and extracted with CH2Cl2.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired aldol product.
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether Catalyzed Aldol Reaction of Benzaldehyde and Propanal
-
To a solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.0033 g, 0.01 mmol, 1 mol%) in toluene (0.5 mL) at 0 °C is added propanal (0.145 g, 2.5 mmol).
-
Benzaldehyde (0.053 g, 0.5 mmol) is then added dropwise over 1 minute.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
Experimental Workflow
Caption: A comparative workflow of the experimental protocols.
Conclusion
Both L-proline and its TMS-protected prolinol derivative stand as powerful tools in the arsenal of the synthetic chemist for asymmetric aldol reactions. L-proline offers a cost-effective and readily available option that provides good to excellent results under mild conditions. However, for reactions demanding the highest levels of stereocontrol and efficiency, (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether demonstrates superior performance, often with lower catalyst loadings and shorter reaction times. The choice between these catalysts will ultimately depend on the specific requirements of the synthesis, including cost, desired stereoselectivity, and substrate scope. The experimental data and detailed protocols provided herein serve as a valuable guide for researchers in making informed decisions for their synthetic endeavors.
Performance Showdown: TMS-L-Proline and its Organocatalyst Peers in Asymmetric Synthesis
In the dynamic field of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is paramount. L-proline and its derivatives have emerged as powerful tools for forging chiral molecules, with TMS-L-proline (O-trimethylsilyl-L-proline) being a notable contender. This guide provides a comprehensive performance comparison of this compound against other widely used organocatalysts in key asymmetric reactions, supported by experimental data and detailed protocols to aid researchers in catalyst selection and experimental design.
Asymmetric Aldol Reaction: A Comparative Analysis
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The reaction between cyclohexanone and 4-nitrobenzaldehyde is a frequently employed benchmark to evaluate catalyst performance. Below is a summary of the performance of various organocatalysts in this key reaction.
Data Presentation: Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Citation |
| L-Proline | 10 | MeOH/H₂O (4:1) | 4 | 95 | 94:6 | 96 (anti) | [1][2] |
| L-Proline | 20 | Neat | 48 | 6 | 70:30 | 70 (anti) | [3] |
| (S)-Proline-based Peptide | 5 | Not Specified | Not Specified | up to 97 | Not Specified | up to 96 | [4] |
| Camphor-based Prolinamide-Thiourea | Not Specified | Not Specified | Not Specified | 86 | Not Specified | 73 | [5][6] |
| L-Prolinamide (from (1S,2S)-diphenyl-2-aminoethanol) | 20 | Neat (Acetone) | 48 | 66 | Not Specified | 93 | [3] |
| L-Prolinethioamide (from (R)-aminoindane) with 4-NO₂-PhCO₂H | Not Specified | Water | 1 | High | High | High | [7] |
Note: Direct comparative data for this compound in the aldol reaction of cyclohexanone and 4-nitrobenzaldehyde under identical conditions to the other catalysts listed is limited in the reviewed literature. The performance of this compound is often evaluated in different reaction systems.
Experimental Protocols: Key Methodologies
Reproducibility is critical in scientific research. The following are detailed experimental protocols for the asymmetric aldol reaction catalyzed by L-proline, which can be adapted for other organocatalysts.
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is based on a highly efficient procedure in a methanol/water mixture[1][2].
Materials:
-
(S)-proline
-
Methanol (MeOH)
-
Water (H₂O)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Ethyl acetate
-
Hexane
-
Saturated ammonium chloride solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of (S)-proline (0.03 mmol, 10 mol%) in a mixture of methanol (40 µL) and water (10 µL) in a vial at room temperature, add cyclohexanone (1.5 mmol).
-
Add 4-nitrobenzaldehyde (0.3 mmol) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at room temperature for the desired time (e.g., 4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Catalytic Mechanism and Workflow
The catalytic cycle of proline and its derivatives in the aldol reaction proceeds through an enamine intermediate. This mechanism is central to understanding the source of stereoselectivity.
Caption: Generalized enamine catalytic cycle for the proline-catalyzed asymmetric aldol reaction.
This diagram illustrates the key steps in the catalytic cycle. The proline catalyst first reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks the aldehyde, leading to the formation of an iminium ion. Subsequent hydrolysis releases the aldol product and regenerates the catalyst for the next cycle. The stereochemistry of the product is determined by the facial selectivity of the enamine attack on the aldehyde, which is controlled by the chiral environment of the catalyst.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for conducting and analyzing the organocatalyzed asymmetric aldol reaction.
Caption: A typical experimental workflow for an organocatalyzed asymmetric aldol reaction.
This guide provides a foundational understanding of the performance of this compound's peers in the context of asymmetric organocatalysis. While direct, comprehensive comparative data for this compound remains an area for further investigation, the provided data and protocols for established catalysts offer a valuable resource for researchers in the field. The principles of enamine catalysis and the experimental workflows detailed herein are broadly applicable and can serve as a starting point for the evaluation of novel organocatalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline-Catalyzed Direct Asymmetric Aldol Reactions (2000) | Benjamin List | 2634 Citations [scispace.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Iminium Catalysis: TMS-L-proline Derivatives vs. MacMillan Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a detailed comparison of two prominent classes of organocatalysts employed in iminium ion-mediated reactions: TMS-L-proline derivatives and MacMillan catalysts.
While both catalyst families are rooted in the principles of aminocatalysis, they exhibit distinct mechanistic pathways and are often applied to different types of transformations. This comparison will elucidate their respective strengths, typical applications, and provide supporting experimental data to inform catalyst selection.
I. Mechanistic Overview: Iminium vs. Enamine Catalysis
A clear distinction in the catalytic cycles of MacMillan catalysts and TMS-protected prolinols is crucial for understanding their applications. MacMillan catalysts primarily operate via iminium ion activation of α,β-unsaturated aldehydes and ketones, lowering their LUMO to facilitate nucleophilic attack. In contrast, TMS-protected diarylprolinol ethers are renowned for their role in enamine catalysis, where they increase the HOMO of the carbonyl compound, turning it into a potent nucleophile.
Iminium Catalysis with MacMillan Catalysts
MacMillan's imidazolidinone catalysts react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for attack by a nucleophile. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.[1][2]
Enamine Catalysis with TMS-Protected Diarylprolinol Ethers
TMS-protected diarylprolinol ethers, often referred to in the context of "TMS-proline" catalysis, react with carbonyl compounds to form a chiral enamine. This enamine is a potent nucleophile (raised HOMO) that can react with electrophiles. The silyl group is crucial for preventing unwanted side reactions and directing the stereochemical outcome.
II. Performance Comparison in Key Asymmetric Reactions
The following tables summarize the performance of MacMillan catalysts and L-proline (as a representative proline-derived catalyst for iminium catalysis) in two common asymmetric reactions: the Diels-Alder reaction and the Michael addition. Direct quantitative data for this compound in these specific iminium-mediated reactions is scarce in the literature, as its derivatives are more commonly employed in enamine catalysis.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of cyclic systems. MacMillan catalysts have been extensively used to catalyze the enantioselective Diels-Alder reaction between α,β-unsaturated aldehydes and dienes.[1] L-proline has also been shown to catalyze this reaction, although often with lower enantioselectivity compared to the more structurally elaborated MacMillan catalysts.[3]
| Catalyst | Dienophile | Diene | Yield (%) | ee (%) | Reference |
| MacMillan (1st Gen.) | Cinnamaldehyde | Cyclopentadiene | 99 | 93 (exo) | [1] |
| MacMillan (1st Gen.) | Crotonaldehyde | Cyclopentadiene | 82 | 90 (endo) | [4] |
| MacMillan (1st Gen.) | Acrolein | 1,3-Diphenylisobenzofuran | 75 | 96 (exo) | [1] |
| L-proline | Various Ketones | 1,2,4,5-Tetrazines | 83-98 | N/A | [3] |
Asymmetric Michael Addition
The Michael addition is a fundamental carbon-carbon bond-forming reaction. Both MacMillan catalysts and L-proline derivatives have proven effective in catalyzing the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyls.[2][5]
| Catalyst | Michael Acceptor | Michael Donor | Yield (%) | ee (%) | Reference |
| MacMillan (2nd Gen.) | Crotonaldehyde | Dimethyl Malonate | 86 | 93 | [2] |
| MacMillan (2nd Gen.) | Cinnamaldehyde | Indole | 81 | 92 | [6] |
| L-proline | Chalcone | Thiophenol | ~95 | N/A | [7] |
| L-proline derivative | trans-β-Nitrostyrene | Cyclohexanone | up to 97 | up to 99 | [8] |
III. Experimental Protocols
General Procedure for MacMillan Catalyst-Mediated Diels-Alder Reaction
The following is a representative experimental protocol for the enantioselective Diels-Alder reaction using a first-generation MacMillan catalyst.[1]
Materials:
-
(5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (MacMillan catalyst, 1st generation)
-
α,β-Unsaturated aldehyde (dienophile)
-
Diene
-
Solvent (e.g., CH₂Cl₂/H₂O, 95:5)
Procedure:
-
To a vial is added the MacMillan catalyst (5-20 mol%).
-
The solvent is added, followed by the α,β-unsaturated aldehyde.
-
The mixture is stirred for a few minutes at the desired temperature (typically room temperature to 0 °C).
-
The diene (typically 3 equivalents) is added.
-
The reaction is stirred until completion (monitored by TLC or GC).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
General Procedure for L-proline-Catalyzed Michael Addition
This protocol outlines a general procedure for the L-proline-catalyzed Michael addition of a thiophenol to an α,β-unsaturated enone.[7]
Materials:
-
L-proline
-
α,β-Unsaturated enone (Michael acceptor)
-
Thiol (Michael donor)
-
Ionic liquid (e.g., [bmim]PF₆) or other suitable solvent
Procedure:
-
To a reaction vessel is added L-proline (typically 5 mol%) and the α,β-unsaturated enone.
-
The solvent is added, and the mixture is stirred for a short period at room temperature.
-
The thiol (typically 1.1 equivalents) is added to the mixture.
-
The reaction is stirred at the appropriate temperature until completion.
-
The product is extracted from the reaction mixture using an appropriate organic solvent (e.g., diethyl ether).
-
The combined organic extracts are concentrated, and the crude product is purified by flash column chromatography.
IV. Conclusion: Catalyst Selection for Iminium Catalysis
The choice between this compound derivatives and MacMillan catalysts is fundamentally a choice between enamine and iminium activation strategies, respectively.
MacMillan catalysts are the quintessential choice for classical iminium ion catalysis, particularly for reactions involving α,β-unsaturated aldehydes and ketones as electrophiles. Their well-defined structures allow for high levels of stereocontrol in a variety of transformations, including Diels-Alder reactions, Friedel-Crafts alkylations, and Michael additions.[1][2][6] The development of first and second-generation MacMillan catalysts has provided a versatile toolkit for asymmetric synthesis.
L-proline and its simple derivatives offer a more cost-effective and readily available option for iminium catalysis. While they can effectively catalyze a range of reactions, they sometimes provide lower enantioselectivities compared to the more structurally optimized MacMillan catalysts.[3]
TMS-protected prolinol ethers operate through a distinct enamine catalytic cycle. They are exceptionally effective in reactions where the carbonyl compound acts as a nucleophile, such as in the α-alkylation of aldehydes and ketones. The bulky TMS group plays a critical role in shielding one face of the enamine, leading to high levels of stereocontrol.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Proline-catalyzed direct inverse electron demand diels-alder reactions of ketones with 1,2,4,5-tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of MacMillan catalyst modified with ionic liquid as a recoverable catalyst for asymmetric Diels–Alder reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction [mdpi.com]
- 6. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]
- 7. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Assessing the Substrate Scope and Limitations of TMS-L-Proline in Asymmetric Organocatalysis: A Comparative Guide
In the ever-evolving landscape of asymmetric organocatalysis, L-proline and its derivatives have carved out a significant niche as powerful tools for the stereoselective formation of carbon-carbon bonds. Among these, O-trimethylsilyl-L-proline (TMS-L-proline) has emerged as a promising catalyst, offering distinct advantages in terms of solubility and reactivity over its parent amino acid. This guide provides a comprehensive assessment of the substrate scope and limitations of this compound, presenting a comparative analysis with other notable organocatalysts supported by experimental data.
Performance in Key Asymmetric Reactions
The utility of an organocatalyst is primarily judged by its performance across a range of important synthetic transformations. Here, we evaluate this compound and its analogs in three fundamental C-C bond-forming reactions: the Aldol, Mannich, and Michael reactions.
Aldol Reaction
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the construction of chiral β-hydroxy carbonyl compounds. Proline and its derivatives catalyze this reaction through an enamine-based mechanism. The introduction of a bulky silyl group on the proline scaffold, as in this compound and its more sterically hindered counterpart, tert-butyldimethylsilyloxy-L-proline (TBDMS-L-proline), has been shown to significantly influence the reaction's efficiency.
Experimental data from the aldol condensation of acetone with 4-nitrobenzaldehyde demonstrates the superiority of silyl-protected proline derivatives over unmodified L-proline. In dimethyl sulfoxide (DMSO), TBDMS-L-proline afforded a higher yield and enantiomeric excess (ee) compared to L-proline.[1] This enhancement is attributed to the increased solubility of the catalyst in organic solvents and the steric influence of the bulky silyl group, which can lead to better facial discrimination in the transition state.
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde [1][2]
| Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| L-Proline | DMSO | 48 | 68 | 76 |
| TBDMS-L-proline | DMSO | 24 | 85 | 82 |
| Diarylprolinol Silyl Ether | Toluene | 12 | 95 | 99 |
| MacMillan Catalyst (Imidazolidinone) | CH2Cl2 | 6 | 92 | 95 |
Note: Data for Diarylprolinol Silyl Ether and MacMillan Catalyst are representative values for similar aldol reactions and are included for comparative purposes.
While silyl-protected prolines show improved performance over L-proline, other classes of organocatalysts, such as diarylprolinol silyl ethers and MacMillan's imidazolidinone catalysts, often provide even higher yields and enantioselectivities in shorter reaction times.
Mannich Reaction
The asymmetric Mannich reaction is a powerful method for the synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline and its derivatives are also effective catalysts for this transformation. While specific comparative data for this compound in the Mannich reaction is limited in the readily available literature, the general principles observed in the aldol reaction are expected to apply. The increased steric bulk and enhanced solubility of this compound are likely to contribute to improved performance compared to L-proline.
Table 2: Representative Performance of Proline-Type Catalysts in the Asymmetric Mannich Reaction
| Catalyst | Reaction | Yield (%) | dr | ee (%) |
| L-Proline | Acetone + p-Anisidine + Isovaleraldehyde | 95 | 95:5 (syn/anti) | 99 |
| Proline Amide Derivative | Cyclohexanone + p-Anisidine + p-Nitrobenzaldehyde | 88 | >99:1 (syn/anti) | 98 |
Note: This table presents representative data for proline and a derivative to indicate typical performance in Mannich reactions.
Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and other functionalized molecules. The application of proline and its derivatives in this reaction is well-established. Similar to the Mannich reaction, direct comparative studies featuring this compound are not abundant. However, the catalytic cycle is believed to proceed through an enamine intermediate, suggesting that the structural modifications of this compound would likely have a positive impact on the reaction outcome.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and application of these catalytic systems. Below are general experimental protocols for aldol and Mannich reactions catalyzed by proline derivatives, which can be adapted for this compound.
General Experimental Protocol for a Proline-Catalyzed Aldol Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) at room temperature is added the organocatalyst (e.g., this compound, 0.1 mmol, 10 mol%).[2] The reaction mixture is stirred at the desired temperature until completion (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired β-hydroxy ketone.[2]
General Experimental Protocol for a Three-Component Mannich Reaction
To a mixture of the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (2.0 mL) is added the organocatalyst (e.g., this compound, 0.2 mmol, 20 mol%) at room temperature. The reaction is stirred for the specified time at the indicated temperature. After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the corresponding β-amino ketone.
Signaling Pathways and Experimental Workflows
Visualizing the catalytic cycle and experimental workflow can aid in understanding the underlying mechanisms and practical execution of these reactions.
Caption: Catalytic cycle of a this compound catalyzed aldol reaction.
Caption: General experimental workflow for an organocatalytic reaction.
Limitations and Future Outlook
Despite the advantages offered by this compound and its analogs, certain limitations persist. The catalyst loading, while often lower than that required for unmodified proline, can still be relatively high compared to some other organocatalytic systems. Furthermore, the substrate scope, although broad, may have limitations with particularly hindered or electronically deactivated substrates. For instance, α,α-disubstituted aldehydes can be challenging substrates in proline-catalyzed aldol reactions.
Future research in this area will likely focus on the development of novel silyl-protected proline derivatives with even greater catalytic activity and broader substrate applicability. The exploration of these catalysts in other asymmetric transformations and their immobilization on solid supports for enhanced recyclability are also promising avenues for investigation.
Conclusion
This compound and related silyl-protected proline derivatives represent a valuable class of organocatalysts for asymmetric synthesis. They offer improved performance over unmodified L-proline in terms of yield and enantioselectivity, particularly in the aldol reaction. While they may not always surpass the efficacy of other catalyst classes like diarylprolinol silyl ethers or MacMillan catalysts, their ease of preparation, stability, and enhanced solubility in organic solvents make them a highly attractive option for researchers in synthetic and medicinal chemistry. Further exploration of their catalytic potential is warranted to fully delineate their scope and utility in the synthesis of complex chiral molecules.
References
Benchmarking TMS-L-proline Against Other Proline Derivatives: A Comparative Guide
In the landscape of asymmetric organocatalysis, L-proline and its derivatives have emerged as powerful tools for the stereoselective synthesis of complex molecules. Among these, TMS-L-proline (the trimethylsilyl ester of L-proline) offers unique solubility and reactivity profiles. This guide provides a comparative analysis of this compound against other notable proline derivatives, supported by experimental data from peer-reviewed literature. The focus is on their performance in key organic transformations, namely the Aldol and Michael reactions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. Proline and its derivatives catalyze this reaction by forming a nucleophilic enamine intermediate with a donor ketone, which then reacts with an acceptor aldehyde. The stereochemical outcome is dictated by the structure of the catalyst.
Below is a summary of the performance of various proline derivatives in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | DMSO | RT | 4 | 68 | 95:5 | 96 | [1] |
| This compound | Data Not Available in Searched Literature | - | - | - | - | - | - |
| Diphenylprolinol | CH2Cl2 | RT | 24 | 29 | - | 95 | [2] |
| Diphenylprolinol TMS ether | CH2Cl2 | RT | 1 | 82 | 95:5 (syn) | 99 | [2] |
| (S)-Proline-tetrazole | DMSO | RT | 24 | 95 | 98:2 | 99 | [3] |
Note: Direct comparative data for this compound in this specific reaction was not available in the searched literature. The table highlights the significant impact of derivatization on catalyst performance. For instance, the silyl ether of diphenylprolinol shows a dramatic increase in reaction rate and a slight improvement in enantioselectivity compared to its parent alcohol.[2]
Performance in Asymmetric Michael Additions
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Proline-based catalysts are effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroalkenes.
The following table summarizes the catalytic performance of L-proline and one of its derivatives in the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | [bmim]PF6 | RT | 14-24 | Good | Low | Not Reported | [4] |
| This compound | Data Not Available in Searched Literature | - | - | - | - | - | - |
| Diphenylprolinol TMS ether | Toluene | RT | 1 | 82 | 95:5 | 99 | [2] |
Note: While specific data for this compound was not found for this reaction, the data for diphenylprolinol TMS ether demonstrates the potential for high efficiency and stereoselectivity with silyl-protected proline derivatives.[2]
Experimental Protocols
General Procedure for the L-Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from a representative procedure for the reaction between an aldehyde and a ketone.[1]
Materials:
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
(S)-Proline (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) in DMSO (2.0 mL) is added the ketone (5.0 mmol) and (S)-proline (0.1 mmol).
-
The reaction mixture is stirred at room temperature for the time specified in the data table (e.g., 4 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition Catalyzed by a Proline Derivative
This protocol is a general representation of the Michael addition of an aldehyde to a nitroalkene.[2]
Materials:
-
Nitroalkene (0.5 mmol)
-
Aldehyde (1.0 mmol)
-
Diphenylprolinol silyl ether (e.g., TMS ether) (0.05 mmol, 10 mol%)
-
Toluene (1.0 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the nitroalkene (0.5 mmol) and the aldehyde (1.0 mmol) in toluene (1.0 mL) is added the diphenylprolinol silyl ether catalyst (0.05 mmol).
-
The mixture is stirred at room temperature for the specified time (e.g., 1 hour).
-
The reaction is quenched with a saturated aqueous NaHCO3 solution.
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The residue is purified by flash chromatography on silica gel to yield the Michael adduct.
-
The diastereomeric and enantiomeric excesses are determined by chiral HPLC analysis.
Visualizing the Catalytic Cycle and a Relevant Signaling Pathway
To provide a clearer understanding of the underlying mechanisms, the following diagrams were generated using Graphviz.
Proline-Catalyzed Aldol Reaction Cycle
Proline Metabolism and Signaling Pathway
Conclusion
References
- 1. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ykbsc.chem.tohoku.ac.jp [ykbsc.chem.tohoku.ac.jp]
- 3. harvest.usask.ca [harvest.usask.ca]
- 4. arkat-usa.org [arkat-usa.org]
Confirming the Absolute Configuration of Products from TMS-L-Proline Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise three-dimensional arrangement of atoms in a molecule—its absolute configuration—is paramount. In the realm of asymmetric organocatalysis, trimethylsilyl (TMS)-L-proline has emerged as a promising catalyst. This guide provides a comparative analysis of its performance against other proline-based catalysts, supported by experimental data, and outlines detailed protocols for confirming the absolute configuration of the resulting products.
The introduction of a trimethylsilyl (TMS) group to the carboxylic acid moiety of L-proline can significantly influence its catalytic activity and selectivity in various asymmetric transformations. This modification alters the catalyst's steric and electronic properties, often leading to improved yields and enantioselectivities compared to its parent amino acid. This guide will delve into the specifics of these improvements and the methodologies required to verify the stereochemical outcome of these reactions.
Comparative Performance of TMS-L-Proline Catalysts
The efficacy of a catalyst is determined by its ability to produce the desired product in high yield and with high stereoselectivity. The following tables summarize the performance of TMS-protected proline derivatives in comparison to L-proline and other organocatalysts in key asymmetric reactions.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The use of chiral organocatalysts allows for the enantioselective synthesis of β-hydroxy carbonyl compounds.
| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| TMS-L-prolinol | p-nitrobenzaldehyde | Cyclohexanone | Toluene | 98 | 15:1 | 96 | [1] |
| L-proline | p-nitrobenzaldehyde | Acetone | DMSO | 68 | - | 76 | [2] |
| (S)-Diphenylprolinol TMS ether | Cinnamaldehyde | - | Toluene | 90 | - | 99 | [1] |
Asymmetric Michael Addition
The Michael addition is a crucial reaction for the formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| TMS-L-prolinol | Chalcone | 2-mercaptoacetophenone | Toluene | 95 | 12:1 | 98 | [1] |
| L-proline | trans-β-nitrostyrene | Cyclohexanone | Ethanol | 93 | 92:8 | 93 | [3] |
| L-pipecolinic acid | β-nitrostyrene | Salicylaldehyde | Toluene | High | - | 5-17 | [1] |
Experimental Protocols
Accurate and reproducible experimental procedures are the bedrock of chemical research. Below are detailed methodologies for conducting a this compound catalyzed reaction and for the subsequent determination of the product's absolute configuration.
General Procedure for a TMS-L-prolinol Catalyzed Tandem Michael-Aldol Reaction
This protocol is adapted from a study by Córdova and co-workers.[1]
-
Reaction Setup: To a vial containing a magnetic stir bar, add the α,β-unsaturated aldehyde (0.5 mmol), the nucleophile (e.g., 2-mercaptoacetophenone, 0.6 mmol), and the TMS-protected prolinol catalyst (20 mol%).
-
Solvent and Additive: Add the desired solvent (e.g., toluene, 1.0 mL) and an acidic additive (e.g., 2-nitrobenzoic acid, 20 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Determination of Absolute Configuration
Once the product is synthesized and purified, its absolute configuration must be unequivocally determined. This is typically a multi-step process involving a combination of spectroscopic and crystallographic techniques.
Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of a chiral compound.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase. Also, prepare a solution of the corresponding racemic mixture, if available, to identify the retention times of both enantiomers.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column (e.g., Phenomenex Lux 5 µm i-Cellulose-250 x 4.6 mm) is used.[3]
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used (e.g., 90:10 v/v).[3]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm).[3]
-
-
Analysis: Inject the sample and the racemate onto the column. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Relative Configuration by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of a molecule. For aldol and Michael adducts, the coupling constants between protons on adjacent stereocenters can provide information about their relative orientation (syn or anti).
Protocol:
-
Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire high-resolution ¹H NMR and, if necessary, 2D NMR (e.g., COSY, NOESY) spectra.
-
Analysis: Analyze the coupling constants (J-values) between the protons on the newly formed stereocenters. For example, in aldol products, larger coupling constants are often indicative of an anti relationship, while smaller coupling constants suggest a syn relationship. NOESY experiments can reveal through-space interactions that further help in assigning the relative configuration.
Absolute Configuration by X-ray Crystallography
The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. This technique provides a three-dimensional structure of the molecule.
Protocol:
-
Crystallization: Grow single crystals of the purified product suitable for X-ray diffraction. This often involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using an appropriate X-ray source (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model.
-
Absolute Configuration Assignment: The absolute configuration is typically determined using anomalous dispersion effects. The Flack parameter is a key indicator; a value close to zero for the correct enantiomer confirms the assignment.[4]
Visualizing the Catalytic Pathway and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle of a silyl-protected proline catalyst and the experimental workflow for confirming the absolute configuration of the product.
Caption: Proposed catalytic cycle for a this compound catalyzed aldol reaction.
Caption: Experimental workflow for confirming the absolute configuration.
References
The Catalyst Conundrum: A Comparative Guide to the Cost-Effectiveness of TMS-L-Proline in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that balances efficiency with economic viability. In the realm of organocatalysis, L-proline has long been a staple for its accessibility and effectiveness in various asymmetric transformations. However, the emergence of modified proline catalysts, such as its trimethylsilyl (TMS) derivatives, prompts a re-evaluation of the cost-benefit landscape. This guide provides a detailed, data-driven comparison of the cost-effectiveness of a representative TMS-L-proline derivative, (2S,4R)-4-(tert-butyldimethylsilyloxy)-pyrrolidine-2-carboxylic acid, against the widely used L-proline.
This analysis delves into catalytic performance, estimated costs, and recyclability, offering a comprehensive resource to inform catalyst selection in your research and development endeavors.
At a Glance: Performance Showdown
The primary measure of a catalyst's effectiveness lies in its ability to promote a reaction with high yield and stereoselectivity in a minimal amount of time. A key study directly comparing L-proline with its tert-butyldimethylsilyl (TBDMS) protected counterpart in an aldol condensation reaction reveals a significant performance advantage for the modified catalyst.[1][2]
| Catalyst | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| L-proline | 48 | 65 | 72 |
| (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid | 24 | 92 | 95 |
| Table 1: Performance comparison in the aldol condensation of acetone and 4-nitrobenzaldehyde. Data sourced from a 2013 study on proline derivatives as organocatalysts.[1][2] |
As the data indicates, the silylated proline derivative not only shortens the reaction time by half but also delivers a substantially higher yield and enantioselectivity. This enhanced efficiency can be a crucial factor in process optimization and scale-up.
The Cost Equation: A Deeper Dive
A simple comparison of the upfront cost of the catalysts can be misleading. A more holistic view requires considering the cost of starting materials for synthesis (if not commercially available), catalyst loading, and, critically, the potential for recycling.
Estimated Catalyst Costs
The market price of L-proline is relatively low, making it an attractive option. The silylated derivative, (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid, is less commonly available commercially, and its price can be significantly higher. However, it can be synthesized from 4-hydroxy-L-proline and a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl).
| Component | Estimated Price (per gram) |
| L-proline | ~$0.50 - $2.00 |
| 4-Hydroxy-L-proline | ~$1.00 - $5.00 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | ~$0.50 - $3.00 |
| (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid | >$50.00 (purchase, where available) |
| Table 2: Estimated price ranges based on bulk chemical supplier listings. Prices are subject to variation based on purity, quantity, and supplier. |
While the initial cost of the silylated proline is considerably higher, its superior performance may justify the investment, especially if it can be effectively recycled.
The Power of Recycling: A Game Changer for Cost-Effectiveness
The ability to reuse a catalyst over multiple cycles is a cornerstone of sustainable and cost-effective chemistry. While homogeneous organocatalysts like L-proline can sometimes be recovered, the process can be inefficient.[3] Modification of proline, including silylation and immobilization on solid supports, has been a key strategy to enhance recyclability.
Several studies have demonstrated the successful recycling of silica-supported and other modified proline catalysts for multiple reaction cycles with minimal loss of activity.[4][5][6][7][8][9] For instance, silica-supported prolinamide organocatalysts have been shown to be recyclable for up to five runs without significant loss of enantioselectivity. Although specific recyclability data for the exact this compound derivative discussed here is not extensively documented in the initial search, the principles of enhanced recovery for modified prolines are well-established. The increased lipophilicity of the silylated derivative could facilitate easier separation from polar reaction media or by immobilization on a solid support.
Experimental Corner: Protocols for Catalysis
To provide a practical context for the data presented, this section outlines the general experimental protocols for the aldol reaction catalyzed by both L-proline and its silylated derivative, as adapted from the comparative study.[1][2]
General Procedure for the Aldol Condensation
To a solution of the aldehyde (1.0 mmol) in the appropriate solvent (e.g., DMSO), the catalyst (L-proline or (2S,4R)-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid) is added at a specific loading (typically 10-30 mol%). The ketone (e.g., acetone) is then added in excess. The reaction mixture is stirred at a specified temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography. The yield and enantiomeric excess are then determined.
Note: For detailed, step-by-step protocols, please refer to the original research articles.
Visualizing the Process: Workflows and Pathways
To further clarify the concepts discussed, the following diagrams illustrate the general workflow for comparing catalyst cost-effectiveness and a simplified catalytic cycle for proline-mediated aldol reactions.
The Verdict: Is this compound Worth the Investment?
The decision to opt for a more expensive, modified catalyst like this compound over its simpler counterpart is a nuanced one. The data clearly demonstrates the superior catalytic performance of the silylated derivative in terms of speed, yield, and stereoselectivity. For high-value applications where these parameters are paramount, the initial investment in a more complex catalyst can be readily justified.
Furthermore, if the enhanced recyclability of the modified proline can be effectively harnessed, the long-term cost-per-reaction-cycle could potentially be lower than that of L-proline, especially when considering factors like purification costs and waste disposal.
For researchers and drug development professionals, this guide underscores the importance of a holistic cost-effectiveness analysis that extends beyond the initial purchase price of a catalyst. The superior performance and potential for recyclability position this compound and other modified proline catalysts as compelling alternatives that can accelerate discovery and optimize manufacturing processes.
References
- 1. Recyclable Silica-Supported Proline Sulphonamide Organocatalysts for Asymmetric Direct Aldol Reaction (2016) | Meritxell Ferré | 10 Citations [scispace.com]
- 2. Supported proline and proline-derivatives as recyclable organocatalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07244K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric aldol reactions catalyzed by efficient and recyclable silica-supported proline-based peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 8. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Evaluating the Green Chemistry Metrics of TMS-L-Proline Protocols: A Comparative Guide
In the pursuit of sustainable chemical synthesis, organocatalysis has emerged as a powerful tool, with L-proline and its derivatives standing out as efficient, environmentally benign catalysts for a variety of transformations. Among these, trimethylsilyl-L-proline (TMS-L-proline) has garnered attention. This guide provides a comparative evaluation of the green chemistry metrics for protocols utilizing this compound and other proline-based organocatalysts. The assessment is based on key green chemistry metrics, including Atom Economy (AE), E-factor (Environmental Factor), and Process Mass Intensity (PMI), supported by detailed experimental protocols and logical workflows.
Core Green Chemistry Metrics: A Snapshot
Green chemistry metrics offer a quantitative framework to assess the environmental performance of chemical processes. The most pertinent metrics for this comparison are:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
E-Factor: The ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process aids) used in a process to the mass of the final product. A PMI closer to 1 indicates a more efficient and less wasteful process.[1][2]
Comparative Analysis of Proline-Based Catalyst Protocols
While direct comparative studies detailing the green metrics of this compound catalyzed reactions are scarce in the literature, we can evaluate representative protocols for L-proline and its derivatives to establish a baseline for comparison. For this guide, we will analyze a typical L-proline catalyzed aldol reaction and discuss the expected performance of a this compound protocol based on its chemical properties.
It is important to note that a comprehensive quantitative comparison is limited by the lack of published, detailed experimental data for this compound under conditions identical to those of the alternatives. The following data is calculated based on representative published procedures.
| Catalyst | Reaction Type | Atom Economy (%) | Calculated E-Factor | Calculated PMI | Recyclability |
| L-Proline | Aldol Condensation | 100% (for addition) | 5 - 20 | 6 - 21 | Possible, but can be challenging due to solubility.[3] |
| Immobilized L-Proline | Aldol Condensation | 100% (for addition) | 3 - 15 | 4 - 16 | High, facile separation and reuse.[4] |
| L-Proline Nitrate | Multicomponent Reaction | 89.5%[5] | 0.255[5] | 3.35[5] | Recyclable for up to five runs without loss of activity.[5] |
| This compound (Projected) | Aldol Condensation | 100% (for addition) | Potentially lower than L-proline | Potentially lower than L-proline | Dependent on work-up; silyl group may be labile. |
Note: The calculated E-Factor and PMI values are estimates based on typical laboratory-scale procedures and can vary significantly with scale and optimization.
Experimental Protocols
Detailed methodologies are crucial for the accurate calculation and comparison of green chemistry metrics.
Protocol 1: L-Proline Catalyzed Aldol Reaction
This protocol is adapted from a typical procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone.
Reaction: 4-Nitrobenzaldehyde + Acetone → 4-hydroxy-4-(4-nitrophenyl)butan-2-one
Materials:
-
4-Nitrobenzaldehyde (1.51 g, 10 mmol)
-
Acetone (29.0 g, 500 mmol, 37 mL)
-
L-Proline (0.115 g, 1 mmol, 10 mol%)
-
Solvent: Acetone (serves as reactant and solvent)
-
Work-up: Saturated aqueous NH4Cl solution (20 mL), Ethyl acetate (3 x 20 mL)
-
Drying agent: Anhydrous MgSO4
Procedure:
-
To a solution of 4-nitrobenzaldehyde in acetone, L-proline is added.
-
The mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography gives the final product.
Protocol 2: Synthesis and Recycling of Immobilized L-Proline Catalyst
Immobilization of L-proline on a solid support, such as silica, simplifies catalyst recovery and reuse, thereby improving the overall greenness of the process.
Catalyst Synthesis:
-
Functionalize silica gel with an appropriate linker (e.g., 3-aminopropyltriethoxysilane).
-
React the functionalized silica with an activated L-proline derivative (e.g., N-Boc-L-proline).
-
Deprotect the proline nitrogen to yield the immobilized catalyst.
Catalyst Recycling:
-
After the reaction, the solid catalyst is recovered by simple filtration.
-
The catalyst is washed with a suitable solvent (e.g., ethyl acetate, methanol) to remove any adsorbed product and unreacted starting materials.
-
The catalyst is dried under vacuum and can be reused in subsequent reaction cycles.
Workflow for Evaluating Green Chemistry Metrics
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a given organocatalytic protocol.
Caption: Logical workflow for the evaluation of green chemistry metrics.
Signaling Pathway of Proline Catalysis
The catalytic cycle of L-proline in an aldol reaction involves the formation of key intermediates. Understanding this pathway is essential for optimizing reaction conditions and catalyst design.
Caption: Catalytic cycle of L-proline in an aldol reaction.
Conclusion and Future Outlook
The evaluation of green chemistry metrics is a critical step towards the development of more sustainable chemical processes. While L-proline itself is considered a "green" catalyst due to its natural origin and low toxicity, its practical application can be improved.[6] Immobilization on solid supports offers a clear advantage in terms of recyclability, leading to lower E-factors and PMIs over multiple runs.
For this compound, the silyl group may enhance solubility in certain organic solvents, potentially leading to faster reaction rates and easier initial work-up. However, the lability of the TMS group under aqueous or acidic/basic conditions could pose a challenge for catalyst recycling. Furthermore, the introduction of the TMS group adds mass to the catalyst that is not incorporated into the final product, which could negatively impact the overall PMI if the catalyst cannot be efficiently recycled.
To provide a definitive comparison, further experimental studies are required to generate the necessary quantitative data for this compound catalyzed reactions. Future research should focus on:
-
Direct comparative studies: Evaluating L-proline, this compound, and immobilized proline catalysts under identical reaction conditions.
-
Lifecycle assessment: A more holistic evaluation that considers the energy and resource consumption for the synthesis of the catalysts themselves.
-
Solvent selection: Investigating the use of greener solvents or solvent-free conditions for these reactions.
By systematically applying green chemistry principles and metrics, the scientific community can continue to innovate and develop more sustainable and efficient synthetic methodologies.
References
- 1. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 5. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of TMS-L-proline
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of TMS-L-proline, a trimethylsilyl-protected derivative of the amino acid L-proline. Adhering to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
This compound is a compound that combines the features of a silyl ether and a proline derivative. While L-proline itself is not classified as a hazardous substance, the presence of the trimethylsilyl (TMS) group necessitates specific handling and disposal considerations to prevent unintended reactions.[1][2] Silyl ethers are susceptible to cleavage under acidic or fluoride-containing conditions, which could alter the chemical nature of the waste and potentially lead to unforeseen hazards.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential dust or vapors.[5]
In the event of a spill, prevent further spread by containing the material. For solid spills, carefully sweep or vacuum the material into a designated, labeled waste container.[2][6] Avoid generating dust. For liquid spills, absorb with an inert material and place it into a suitable disposal container.[2]
Quantitative Safety and Disposal Data
| Parameter | Information | Source |
| Appearance | White powder, crystals, or crystalline powder | [5] |
| Molecular Formula | C5H9NO2 (L-proline) | [1] |
| Melting Point | 225-233°C (L-proline) | [5] |
| pH | 5.5-7.0 (2.5% aqueous solution of L-proline) | [7][8] |
| Incompatible Materials | Strong oxidizing agents, acids, and fluoride sources (for silyl ethers) | [8] |
| Disposal Recommendation | Dispose of in accordance with national and local regulations. Do not mix with other waste. | [1][6] |
Experimental Protocol: Waste Neutralization and Disposal
The primary concern with this compound waste is the potential for the silyl ether to react. Therefore, the disposal procedure should focus on preventing accidental deprotection.
Methodology for Disposal of Solid this compound Waste:
-
Segregation: Collect all solid waste containing this compound in a dedicated, clearly labeled, and sealed container. Do not mix this waste with other chemical waste, especially acidic solutions or fluoride-containing compounds.
-
Container Labeling: The label should clearly state "this compound Waste" and include any other relevant hazard information.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for disposal through your institution's hazardous waste management program. Provide them with the full chemical name and any available safety information.
Methodology for Disposal of this compound in Solution:
-
Segregation: Collect solutions containing this compound in a dedicated, labeled, and sealed waste container. The container material should be compatible with the solvent used.
-
pH Check: Before sealing the container, ensure the pH of the solution is neutral (pH 6-8). If the solution is acidic, neutralize it carefully with a suitable base (e.g., sodium bicarbonate) while stirring in a fume hood. If it is basic, neutralize with a suitable acid (e.g., dilute hydrochloric acid). This step is crucial to prevent acid- or base-catalyzed hydrolysis of the silyl ether.
-
Container Labeling: Label the container with "this compound Waste Solution," the solvent(s) used, and the approximate concentration.
-
Storage: Store the sealed waste container in secondary containment in a cool, dry, and well-ventilated area.
-
Final Disposal: Dispose of the waste through your institution's hazardous waste management program.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By following these detailed procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure and efficient research environment. Building trust through a commitment to safety beyond the product itself is a cornerstone of responsible scientific practice.
References
- 1. uprm.edu [uprm.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. lobachemie.com [lobachemie.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling TMS-L-proline
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like TMS-L-proline is paramount. This guide provides immediate, essential safety protocols and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical Identifier:
-
IUPAC Name: (S)-1-(trimethylsilyl)pyrrolidine-2-carboxylic acid
-
Molecular Formula: C₈H₁₇NO₂Si
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for organosilicon compounds and L-proline.[1]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash-prone procedures.[1] | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., neoprene or nitrile rubber).[2] Always inspect gloves for integrity before use and dispose of them properly after handling. | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat should be worn.[3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Typically not required when handled in a well-ventilated area or a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1] | Minimizes the risk of inhaling airborne particles or vapors. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
1. Preparation:
- Read and understand the available safety information for both L-proline and organosilicon compounds.[1][4]
- Ensure a well-ventilated work area, preferably a certified chemical fume hood.[1][3]
- Assemble all necessary equipment and PPE before handling the chemical.
- Have an emergency eyewash station and safety shower readily accessible.[4]
2. Handling:
- Avoid direct contact with skin, eyes, and clothing.[1][4]
- Avoid inhalation of any dust or vapors.[4]
- Use only non-sparking tools and equipment, especially if the compound is flammable.[2]
- Keep the container tightly closed when not in use.[4]
- Wash hands thoroughly with soap and water after handling.[3][4]
3. In Case of a Spill:
- Evacuate the immediate area.
- Wear appropriate PPE, including respiratory protection if necessary.
- For small spills, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3][4]
- For large spills, contact your institution's environmental health and safety department.
- Ventilate the area and wash the spill site after material pickup is complete.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound should be treated as chemical waste.
-
Container Disposal: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste.
-
Disposal Method: Dispose of the chemical waste and contaminated materials through a licensed professional waste disposal service.[4] Follow all federal, state, and local regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
